2,6-Dichloro-3-nitropyridin-4-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 136572. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,6-dichloro-3-nitropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N3O2/c6-3-1-2(8)4(10(11)12)5(7)9-3/h1H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVKGYRFRFXCQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60300391 | |
| Record name | 2,6-Dichloro-3-nitropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60300391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2897-43-0 | |
| Record name | 2897-43-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136572 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dichloro-3-nitropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60300391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichloro-3-nitropyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2,6-dichloro-3-nitropyridin-4-amine
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,6-dichloro-3-nitropyridin-4-amine, a key intermediate in the pharmaceutical and agrochemical industries.[1][2][3] The document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Core Physicochemical Data
This compound is an organic compound with the molecular formula C5H3Cl2N3O2.[1][2][4] It presents as a light yellow to beige solid or powder.[2][4] The unique arrangement of two chlorine atoms, a nitro group, and an amine group on the pyridine ring imparts specific reactivity and stability, making it a valuable precursor in the synthesis of more complex molecules.[2]
The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 208.00 g/mol | [5] |
| Exact Mass | 206.9602317 Da | [5] |
| Melting Point | 148-150 °C | [1][4][6] |
| Boiling Point (Predicted) | 426.6 ± 40.0 °C at 760 mmHg | [1][4][6] |
| Density (Predicted) | 1.7 ± 0.1 g/cm³ | [4] |
| pKa (Predicted) | -3.65 ± 0.50 | [7] |
| LogP (XLogP3) | 2.5 | [4][5] |
| Solubility | Soluble in Chloroform, Methanol | [7][8] |
| Appearance | Light yellow to beige solid/powder | [4] |
| Storage Conditions | -20°C Freezer, Under Inert Atmosphere; Keep in dark place | [4][6][7] |
Role in Chemical Synthesis
The electron-withdrawing nature of the nitro and chloro substituents on the pyridine ring makes this compound a useful intermediate in nucleophilic aromatic substitution reactions.[2] This reactivity is fundamental to its application in the synthesis of various biologically active compounds.
Experimental Protocols
Melting Point Determination
The melting point of a solid compound like this compound is typically determined using a melting point apparatus.
Methodology:
-
A small, finely powdered sample of the compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Solubility Assessment
The solubility of this compound in various solvents can be determined through standardized laboratory procedures.
Methodology:
-
A known mass of the compound is added to a specific volume of the solvent (e.g., chloroform, methanol) at a constant temperature.
-
The mixture is agitated until saturation is reached.
-
The concentration of the dissolved compound is then measured, often using techniques like UV-Vis spectroscopy or by evaporating the solvent and weighing the residue.
LogP (Partition Coefficient) Estimation
The partition coefficient (LogP) is a measure of a compound's lipophilicity. While the provided value is a calculated one (XLogP3), an experimental determination would typically involve the shake-flask method.
Methodology:
-
A solution of the compound is prepared in a biphasic system, typically octanol and water.
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.
-
After separation of the phases, the concentration of the compound in each phase is determined.
-
The LogP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Safety and Handling
This compound is associated with several hazard statements, including being harmful if swallowed, in contact with skin, or if inhaled.[5] It is also reported to cause skin and serious eye irritation and may cause respiratory irritation.[5] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For storage, it is recommended to keep the compound in a dark place, under an inert atmosphere, and at a temperature of 2-8°C or in a -20°C freezer.[4][6][7]
References
- 1. Buy CAS 2897-43-0 4-Amino-2,6-Dichloro-3-Nitropyridine at Affordable Prices, Supplier [clentchem.in]
- 2. indiamart.com [indiamart.com]
- 3. chemimpex.com [chemimpex.com]
- 4. echemi.com [echemi.com]
- 5. This compound | C5H3Cl2N3O2 | CID 282740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Suppliers for 4-Amino-2 6-dichloro-3-nitropyridine Cas No 2897-43-0 [zjrozhmch.com]
- 7. 2,6-DICHLORO-3-NITRO-4-AMINOPYRIDINE | 2897-43-0 [chemicalbook.com]
- 8. 4-AMINO-2,6-DICHLORO-3-NITROPYRIDINE CAS#: [m.chemicalbook.com]
An In-depth Technical Guide to 2,6-dichloro-3-nitropyridin-4-amine (CAS: 2897-43-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-dichloro-3-nitropyridin-4-amine, a key intermediate in the synthesis of various biologically active molecules. This document details its physicochemical properties, synthesis protocols, and its application as a precursor for kinase inhibitors, with a focus on p70S6K.
Chemical and Physical Properties
This compound is a stable, solid organic compound. Its unique structure, featuring a pyridine ring with chloro, nitro, and amino substitutions, makes it a versatile reagent in medicinal chemistry.[1] The electron-withdrawing nature of the nitro and chloro groups enhances its reactivity, particularly in nucleophilic aromatic substitution reactions.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2897-43-0 | [2][3][4] |
| Molecular Formula | C5H3Cl2N3O2 | [3][4] |
| Molecular Weight | 208.00 g/mol | [3][4] |
| Appearance | Light yellow to beige solid | [4][5] |
| Melting Point | 148-150 °C | [4][5] |
| Boiling Point (Predicted) | 426.6 ± 40.0 °C at 760 mmHg | [5] |
| Density (Predicted) | 1.723 g/cm³ | [4] |
| Solubility | Soluble in Chloroform, Methanol | [4] |
| Storage Conditions | Keep in dark place, Inert atmosphere, 2-8°C or -20°C Freezer | [4][5] |
| InChIKey | KJVKGYRFRFXCQQ-UHFFFAOYSA-N | [3][4] |
| SMILES | C1=C(C(=C(N=C1Cl)Cl)--INVALID-LINK--[O-])N | [3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the nitration of 2,6-dichloropyridin-4-amine. Several methods have been reported, with variations in reagents and reaction conditions.
Experimental Protocol: Nitration of 2,6-dichloropyridin-4-amine
This protocol describes a common laboratory-scale synthesis of the title compound.
Materials:
-
2,6-dichloropyridin-4-amine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
70% Nitric Acid (HNO₃)
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Ice
-
Deionized Water
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath (NaCl/ice or dry ice/acetone)
-
Dropping funnel
-
Büchner funnel and filter paper
-
Vacuum drying oven
Procedure: [2]
-
To a round bottom flask containing 40 mL of concentrated H₂SO₄, cooled to -5 °C in an ice/NaCl bath, add 3.0 g (18.5 mmol) of 2,6-dichloropyridin-4-amine.
-
Stir the mixture at -5 °C until a homogeneous solution is obtained.
-
Prepare a nitrating mixture by slowly adding 2.0 g (22.2 mmol) of 70% HNO₃ to 2 mL of concentrated H₂SO₄.
-
Slowly add the nitrating mixture to the solution of 2,6-dichloropyridin-4-amine, ensuring the internal reaction temperature is maintained below 10 °C.
-
Stir the reaction mixture at 0-10 °C for 30 minutes.
-
Allow the mixture to warm to room temperature and continue stirring for an additional 30 minutes.
-
Heat the mixture to 80 °C and stir for 1 hour.
-
Cool the reaction mixture to room temperature and pour it onto 200 g of crushed ice with stirring.
-
Neutralize the resulting yellow suspension by the slow addition of concentrated aqueous NH₃ to a pH of approximately 4, while cooling the mixture in a dry ice/acetone bath.
-
Collect the yellow solid precipitate by filtration using a Büchner funnel.
-
Wash the solid with ice-cold water.
-
Dry the product under high vacuum to yield this compound.
A yield of up to 94% has been reported for this procedure.[2]
Caption: Synthesis workflow for this compound.
Application in Drug Discovery: A Precursor for Kinase Inhibitors
This compound is a valuable building block for the synthesis of various heterocyclic compounds with potential therapeutic applications. Its derivatives have been investigated as inhibitors of several protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.
One notable target is the p70S6 Kinase (p70S6K) , a serine/threonine kinase that is a key downstream effector of the PI3K/mTOR signaling pathway.[6] p70S6K plays a critical role in regulating cell growth, protein synthesis, and cell survival.[7][8] Its aberrant activation is implicated in various cancers and metabolic disorders.
p70S6K Signaling Pathway
The activation of p70S6K is a multi-step process involving several upstream kinases. The pathway is initiated by growth factors that activate receptor tyrosine kinases, leading to the activation of the PI3K/Akt/mTOR cascade. mTOR, in a complex with Raptor (mTORC1), directly phosphorylates and activates p70S6K.[6] Activated p70S6K then phosphorylates its primary substrate, the S6 ribosomal protein, promoting the translation of specific mRNAs and thereby driving protein synthesis and cell growth.[6][8]
Caption: The p70S6K signaling pathway.
Experimental Protocol: In Vitro p70S6K Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds synthesized from this compound against p70S6K. This assay measures the amount of ADP produced, which is directly proportional to the kinase activity.
Materials:
-
Recombinant active p70S6K enzyme
-
S6K synthetic peptide substrate (e.g., KRRRLASLR)
-
ATP
-
Test compound (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 25mM MOPS, pH 7.2, 12.5mM β-glycerol-phosphate, 25mM MgCl₂, 5mM EGTA, 2mM EDTA, 0.25mM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the test compound to create a dose-response curve. Include a DMSO-only control.
-
-
Kinase Reaction:
-
In a 96-well plate, add the serially diluted test compound or DMSO control to each well.
-
Add the p70S6K enzyme to each well.
-
Incubate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the S6K substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for a specified time (e.g., 40 minutes).
-
Add the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for a specified time (e.g., 30 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.
-
Caption: Workflow for an in vitro p70S6K kinase inhibition assay.
Safety Information
This compound is a chemical that should be handled with appropriate safety precautions.
Table 2: Hazard and Precautionary Statements
| Category | Statements | Reference(s) |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [3][4] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
| Signal Word | Warning | [3][4] |
It is essential to consult the Safety Data Sheet (SDS) for this compound before handling and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile intermediate in the field of medicinal chemistry. Its straightforward synthesis and reactive nature make it an attractive starting material for the development of novel therapeutic agents, particularly kinase inhibitors. The information provided in this technical guide serves as a comprehensive resource for researchers and drug development professionals working with this compound.
References
- 1. m.indiamart.com [m.indiamart.com]
- 2. 2,6-DICHLORO-3-NITRO-4-AMINOPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | C5H3Cl2N3O2 | CID 282740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-DICHLORO-3-NITRO-4-AMINOPYRIDINE | 2897-43-0 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. P70-S6 Kinase 1 - Wikipedia [en.wikipedia.org]
- 7. pnas.org [pnas.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
An In-depth Technical Guide on the Molecular Structure and Conformation of 2,6-dichloro-3-nitropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-dichloro-3-nitropyridin-4-amine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its biological activity and chemical reactivity are intrinsically linked to its three-dimensional structure and conformational preferences. This technical guide provides a comprehensive overview of the molecular structure and conformation of this compound. Due to the limited availability of specific experimental data in peer-reviewed literature, this guide combines theoretical predictions, data from closely related structures, and generalized experimental protocols to offer a thorough understanding of this molecule.
Molecular Structure
The molecular structure of this compound is characterized by a central pyridine ring substituted with two chlorine atoms at positions 2 and 6, a nitro group at position 3, and an amine group at position 4.
General Properties
| Property | Value | Source |
| Molecular Formula | C₅H₃Cl₂N₃O₂ | [1] |
| Molecular Weight | 208.00 g/mol | [1] |
| CAS Number | 2897-43-0 | [1] |
| Appearance | Light yellow to beige solid | [2] |
| Melting Point | 148-150 °C | [2][3] |
Conformational Analysis
The conformation of this compound is primarily determined by the electronic and steric interactions between its substituents. The pyridine ring itself is aromatic and therefore planar. The key conformational variables are the orientations of the amino and nitro groups relative to the ring.
Expected Conformation:
-
Nitro Group: The nitro group at the C3 position is expected to be slightly twisted out of the plane of the pyridine ring due to steric hindrance from the adjacent chlorine atom at C2 and the amino group at C4. In the crystal structure of the related compound 2,6-dichloro-3-nitropyridine, the pyridine ring is essentially planar.[4][5]
-
Amino Group: The amino group at the C4 position is likely to be nearly coplanar with the pyridine ring to maximize resonance stabilization.
-
Intramolecular Hydrogen Bonding: There is a potential for intramolecular hydrogen bonding between a hydrogen atom of the amino group and an oxygen atom of the adjacent nitro group. This interaction would favor a planar arrangement of the involved functional groups and contribute to the overall conformational stability.
Spectroscopic Data
While a complete set of spectroscopic data from a single, verified source is not publicly available, some data can be found from commercial suppliers.
¹H NMR Spectroscopy
A proton NMR spectrum for this compound would be expected to show a singlet for the proton on the pyridine ring and a broad singlet for the amine protons. The chemical shifts would be influenced by the electron-withdrawing effects of the chloro and nitro substituents.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not available in the literature. However, the following are generalized protocols for the techniques that would be employed.
X-ray Crystallography
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule.
Protocol:
-
Crystal Growth: Crystals of this compound would first need to be grown. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the structure factors are determined, often using direct methods, to generate an initial electron density map. An atomic model is built into the electron density map and refined against the experimental data to yield the final crystal structure, including precise bond lengths, bond angles, and torsional angles.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the chemical environment of atomic nuclei.
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard one-pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum. Other experiments, such as COSY, HSQC, and HMBC, can be used to aid in the assignment of signals.
-
Data Processing and Analysis: The acquired data is Fourier transformed to produce the NMR spectrum. The chemical shifts, coupling constants, and integration of the peaks are analyzed to elucidate the molecular structure.
Logical Relationships and Workflows
The following diagrams illustrate the logical relationships in the structural analysis and a typical experimental workflow.
References
- 1. This compound | C5H3Cl2N3O2 | CID 282740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Buy CAS 2897-43-0 4-Amino-2,6-Dichloro-3-Nitropyridine at Affordable Prices, Supplier [clentchem.in]
- 4. 2,6-Dichloro-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of 2,6-dichloro-3-nitropyridin-4-amine: A Technical Guide
This guide provides a detailed overview of the spectroscopic properties and a common synthetic route for 2,6-dichloro-3-nitropyridin-4-amine, a key intermediate in pharmaceutical and materials science research. The information is intended for researchers, scientists, and professionals in drug development.
Spectroscopic Data Analysis
¹H NMR Data for this compound
The proton NMR spectrum of this compound shows two distinct signals. The amine protons appear as a broad singlet, and the lone aromatic proton is observed as a sharp singlet.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.71 | s | 1H | H-5 |
| 5.77 | bs | 2H | -NH₂ |
Solvent: CDCl₃, Frequency: 300 MHz
Spectroscopic Data for 2,6-dichloro-3-nitropyridine (Precursor)
The following tables summarize the available spectroscopic data for the precursor, 2,6-dichloro-3-nitropyridine. This data can be used to anticipate the spectral characteristics of the aminated product.
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available |
Note: Specific experimental ¹³C NMR data for 2,6-dichloro-3-nitropyridine is not readily found in the searched literature.
IR Spectroscopy Data
The infrared spectrum of 2,6-dichloro-3-nitropyridine would be characterized by vibrations corresponding to the C-Cl, C-N, N-O, and aromatic C-H bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available |
Note: Specific experimental IR peak assignments for 2,6-dichloro-3-nitropyridine are not detailed in the searched literature. General regions for expected peaks are: Ar-H stretch (>3000 cm⁻¹), C=C and C=N stretches (1400-1600 cm⁻¹), NO₂ asymmetric and symmetric stretches (~1530 and ~1350 cm⁻¹), and C-Cl stretches (600-800 cm⁻¹).
Mass Spectrometry Data
The mass spectrum of 2,6-dichloro-3-nitropyridine would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.
| m/z | Relative Intensity (%) | Assignment |
| 192 | Data not available | [M]⁺ |
| 146 | Data not available | [M - NO₂]⁺ |
| 110 | Data not available | [M - NO₂ - HCl]⁺ |
Note: The molecular weight of 2,6-dichloro-3-nitropyridine is 192.99 g/mol . The listed m/z values for fragments are predicted based on common fragmentation pathways.
Experimental Protocols
Detailed experimental protocols for the acquisition of the cited spectroscopic data are not available. However, standard procedures for the spectroscopic analysis of solid organic compounds are described below.
General Protocol for NMR Spectroscopy
A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The spectrum is acquired on a high-resolution NMR spectrometer (e.g., 300 or 400 MHz). Data processing involves Fourier transformation, phase correction, and baseline correction.
General Protocol for IR Spectroscopy (Thin Solid Film)
A small amount of the solid sample is dissolved in a volatile solvent like methylene chloride. A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). After the solvent evaporates, a thin film of the solid remains. The IR spectrum is then recorded using an FT-IR spectrometer.
General Protocol for Mass Spectrometry
A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS). Electron impact (EI) is a common ionization method for such molecules. The instrument analyzes the mass-to-charge ratio of the resulting ions.
Synthetic Workflow: From 2,6-dichloropyridine to this compound
The synthesis of this compound is a multi-step process starting from 2,6-dichloropyridine. The key steps involve nitration followed by a rearrangement and neutralization.
This diagram illustrates the sequential steps from the starting material to the final product, including key reagents and reaction conditions. The process involves a carefully controlled nitration followed by a work-up procedure to isolate the desired compound.
An In-depth Technical Guide to the Key Reactive Sites of 2,6-dichloro-3-nitropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the chemical reactivity of the 2,6-dichloro-3-nitropyridin-4-amine molecule. Particular focus is placed on identifying the key reactive sites and understanding the factors that govern its behavior in chemical transformations. This information is critical for the effective use of this molecule as a building block in the synthesis of novel pharmaceutical and agrochemical compounds.
Molecular Structure and Properties
This compound is a substituted pyridine with the molecular formula C₅H₃Cl₂N₃O₂.[1] The pyridine ring is adorned with two chlorine atoms at positions 2 and 6, a nitro group at position 3, and an amine group at position 4. This unique arrangement of substituents imparts distinct physicochemical properties that are crucial to its reactivity. The presence of the electron-withdrawing nitro and chloro groups contributes to its utility as an intermediate in nucleophilic aromatic substitution reactions.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 208.00 g/mol | [1] |
| Melting Point | 148-150 °C | [3] |
| Appearance | Light yellow to beige solid | [3] |
| CAS Number | 2897-43-0 | [1] |
Identification of Key Reactive Sites
The primary reactive sites on the this compound molecule are the two carbon atoms bearing the chlorine substituents, namely C-2 and C-6. These positions are susceptible to nucleophilic aromatic substitution (SNAr), a reaction mechanism facilitated by the electron-deficient nature of the pyridine ring, which is further enhanced by the presence of the strongly electron-withdrawing nitro group at the C-3 position.
The nitro group activates both the ortho (C-2) and para (C-6) positions towards nucleophilic attack through resonance and inductive effects.[4] This activation lowers the energy of the Meisenheimer intermediate, a key resonance-stabilized intermediate formed during the SNAr reaction.
Regioselectivity of Nucleophilic Aromatic Substitution: A Tale of Kinetic and Thermodynamic Control
A critical aspect of the reactivity of this compound is the regioselectivity of nucleophilic attack. The choice of whether a nucleophile will substitute the chlorine at the C-2 or C-6 position is governed by a delicate interplay of kinetic and thermodynamic factors.
-
Kinetic Control: The C-2 position is generally considered the kinetically favored site of attack. The strong inductive electron-withdrawing effect of the adjacent nitro group makes the C-2 carbon more electrophilic, leading to a lower activation energy for the initial nucleophilic attack. Reactions conducted under milder conditions (e.g., lower temperatures, shorter reaction times) are more likely to yield the C-2 substituted product as the major isomer.[4]
-
Thermodynamic Control: Substitution at the C-6 position often leads to a more thermodynamically stable product. This is because substitution at the C-6 position places the new substituent para to the nitro group, which can lead to more favorable electronic and steric interactions in the final product. Reactions carried out under more forcing conditions (e.g., higher temperatures, longer reaction times) that allow for equilibration are more likely to favor the formation of the C-6 substituted isomer.[4]
The following diagram illustrates the competing kinetic and thermodynamic pathways for the nucleophilic aromatic substitution on a 2,6-dichloro-3-nitropyridine scaffold.
Experimental Protocols for Investigating Reactivity
To quantitatively assess the reactivity of the C-2 and C-6 positions, a competitive kinetic study can be performed. The following protocol provides a general framework for such an investigation.
Objective: To determine the ratio of C-2 and C-6 substituted products in the reaction of this compound with a nucleophile under different temperature conditions.
Materials:
-
This compound
-
Nucleophile (e.g., morpholine, piperidine)
-
Anhydrous solvent (e.g., Dichloromethane, Dimethyl Sulfoxide)
-
Internal standard for quantitative analysis (e.g., dodecane)
-
Reagents for quenching the reaction (e.g., dilute HCl)
-
Reagents for work-up (e.g., ethyl acetate, brine)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a series of reaction vessels, dissolve this compound (1.0 eq) and the internal standard in the chosen anhydrous solvent.
-
Temperature Control: Equilibrate the reaction vessels to the desired temperatures (e.g., 0 °C, 25 °C, 80 °C).
-
Reaction Initiation: Add the nucleophile (1.1 eq) to each reaction vessel to initiate the reaction.
-
Time-course Sampling: At specific time intervals, withdraw aliquots from each reaction mixture and quench the reaction by adding the sample to a solution of dilute HCl.
-
Work-up: Extract the quenched aliquots with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture by a suitable quantitative method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to determine the ratio of the C-2 and C-6 substituted isomers.
-
Product Isolation and Characterization: For structural confirmation, the reaction can be run on a larger scale to allow for the isolation of the two isomeric products by column chromatography. The purified products should be characterized by NMR spectroscopy and mass spectrometry.
The following diagram outlines the general experimental workflow for this competitive kinetic study.
Quantitative Data on Regioselectivity
Table 2: Regioselectivity of Nucleophilic Substitution on 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine
| 3-Substituent | Solvent | Product Ratio (C-2 : C-6) | Reference |
| -COOCH₃ | Dichloromethane | 16 : 1 | [5] |
| -COOCH₃ | Dimethyl Sulfoxide | 1 : 2 | [5] |
| -CN | Acetonitrile | 1 : 9 | [5] |
| -CF₃ | Acetonitrile | 1 : 9 | [5] |
| -CONH₂ | Acetonitrile | 9 : 1 | [5] |
This data clearly demonstrates that both the electronic nature of the 3-substituent and the properties of the solvent can significantly influence the product distribution. For instance, the highly polar, hydrogen-bond accepting solvent DMSO favors substitution at the C-6 position for the 3-methoxycarbonyl derivative, while the less polar dichloromethane strongly favors C-2 substitution.
Conclusion
The this compound molecule possesses two primary reactive sites at the C-2 and C-6 positions, which are activated for nucleophilic aromatic substitution by the C-3 nitro group. The regioselectivity of these reactions is a subject of kinetic versus thermodynamic control, with the C-2 position being the kinetically favored site and the C-6 position leading to the thermodynamically more stable product. The choice of reaction conditions, particularly temperature and solvent, can be strategically employed to favor the formation of one isomer over the other. This understanding is paramount for medicinal and agricultural chemists aiming to utilize this versatile building block in the synthesis of complex, biologically active molecules. Further quantitative studies on the reactivity of this compound itself would be highly valuable to the scientific community.
References
A Comprehensive Technical Guide to 2,6-dichloro-3-nitropyridin-4-amine: Sourcing, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on 2,6-dichloro-3-nitropyridin-4-amine, a key intermediate in pharmaceutical and agrochemical research. This document outlines commercial suppliers, detailed purchasing information, physical and chemical properties, and comprehensive experimental protocols for its synthesis. Furthermore, it explores its applications in drug development, supported by diagrams of its synthetic pathway and a logical workflow for its utilization.
Commercial Availability and Procurement
This compound (CAS No. 2897-43-0) is readily available from a variety of commercial suppliers. Researchers can procure this compound in various quantities and purities to suit their specific research needs. Below is a summary of representative suppliers and purchasing information.
Table 1: Commercial Suppliers of this compound
| Supplier | Location | Purity | Pack Sizes | Additional Information |
| Conier Chem & Pharma Limited | China | ≥99.00% | Inquire for details | A trader of various chemical products.[1] |
| Visa Chem Private Limited | Hyderabad, India | 98% | Inquire for details | Offers the compound in powder form for laboratory use.[2] |
| Suzhou Highfine Biotech Co., Ltd | Suzhou, China | High Purity | Bulk quantities available | Specializes in fine chemicals for the pharmaceutical industry.[3] |
| Matrix Fine Chemicals | Switzerland | Inquire for details | Small and large quantities | Provides a range of aromatic and heterocyclic compounds.[4] |
| US Biological Life Sciences | USA | 98+% (HPLC) | 250mg, 1g, 5g, 25g | Offers reagent-grade material for biochemical research.[5] |
| Chem-Impex | USA | ≥ 98% (HPLC) | Inquire for details | Provides the compound as a gray to light yellow solid.[6] |
| Interomex | San Jose, CA, USA | Inquire for details | 1g | Specifies a melting point of 137 - 140 °C.[7] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its handling, characterization, and use in chemical reactions.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 2897-43-0 | [1][2][4] |
| Molecular Formula | C₅H₃Cl₂N₃O₂ | [1][2][4] |
| Molecular Weight | 208.00 g/mol | [1][5] |
| Appearance | Gray to light yellow solid/powder | [2][6] |
| Melting Point | 148-150 °C | [3] |
| Boiling Point (Predicted) | 426.6 ± 40.0 °C | [3] |
| Purity | Typically ≥98% (HPLC) | [2][5][6] |
| Storage Conditions | 0-8 °C, inert atmosphere | [6][7] |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound is a critical process for its application in further chemical transformations. Below are detailed experimental methodologies for its preparation.
Nitration of 2,6-dichloropyridin-4-amine
This protocol describes the direct nitration of 2,6-dichloropyridin-4-amine to yield the target compound.
Procedure:
-
In a round bottom flask, add 3.0 g (18.5 mmol) of 2,6-dichloropyridin-4-amine to 40 mL of concentrated sulfuric acid at -5 °C (using a NaCl/ice bath).
-
Stir the mixture at -5 °C until a homogeneous solution is achieved.
-
Slowly add a solution of 2.0 g (22.2 mmol) of 70% nitric acid in 2 mL of concentrated sulfuric acid, ensuring the internal reaction temperature remains below 10 °C.
-
Stir the reaction mixture at 0-10 °C for 30 minutes.
-
Allow the mixture to warm to room temperature and continue stirring for an additional 30 minutes.
-
Heat the mixture to 80 °C and stir for 1 hour.
-
After cooling to room temperature, pour the mixture onto 200 g of ice with stirring.
-
Neutralize the resulting yellow suspension to a pH of approximately 4 by the slow addition of concentrated aqueous ammonia, while cooling with a dry ice/acetone bath.
-
Collect the yellow solid precipitate by filtration, wash with ice-cold water, and dry under high vacuum to yield this compound (3.6 g, 94% yield).[1]
¹H-NMR Data (300 MHz, CDCl₃): δ 5.77 (bs, 2H), 6.71 (s, 1H).[1]
Rearrangement of 2,6-Dichloro-4-nitroaminopyridine
An alternative synthesis involves the rearrangement of an N-nitro intermediate.
Procedure:
-
Slowly add 1.66 g (7.98 mmol) of 2,6-dichloro-4-nitroaminopyridine to 11 mL of concentrated sulfuric acid with stirring until completely dissolved.
-
Heat the reaction mixture on a steam bath for 30 minutes.
-
Cool the solution to room temperature and pour it slowly into 28 g of crushed ice, which will result in the formation of a brown precipitate.
-
Further cool the mixture in an ice bath and adjust the pH to 7 by the dropwise addition of concentrated ammonium hydroxide solution.
-
Allow the reaction slurry to stand at -10 °C overnight.
-
Collect the precipitate by filtration through a Büchner funnel, wash thoroughly with pre-cooled deionized water, and dry in a vacuum drying oven to obtain 4-amino-2,6-dichloro-3-nitropyridine (1.30 g, 78% yield) as a light tan solid.[1]
Applications in Drug Development and Chemical Synthesis
This compound serves as a versatile intermediate in the synthesis of various biologically active molecules. Its unique substitution pattern with chloro, nitro, and amino groups on the pyridine ring allows for diverse chemical modifications.
This compound is a key starting material for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which have shown potential as antitumor and anti-inflammatory agents.[3] The presence of two reactive chlorine atoms allows for selective nucleophilic substitution reactions, making it a valuable building block in the construction of complex molecular architectures for drug discovery.[6]
Visualizing the Synthesis and Workflow
To better illustrate the chemical processes and logical connections, the following diagrams are provided in the DOT language for Graphviz.
Caption: Synthetic pathway for this compound.
Caption: Workflow for drug development using the target molecule.
References
- 1. 2,6-DICHLORO-3-NITRO-4-AMINOPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. clentchem.in [clentchem.in]
- 3. 2,6-DICHLORO-3-NITRO-4-AMINOPYRIDINE(2897-43-0) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C5H3Cl2N3O2 | CID 282740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 7. echemi.com [echemi.com]
Methodological & Application
synthesis of 2,6-dichloro-3-nitropyridin-4-amine from 2,6-dichloropyridin-4-amine
AN-CHEM-001
Abstract
This application note provides a detailed protocol for the synthesis of 2,6-dichloro-3-nitropyridin-4-amine via the nitration of 2,6-dichloropyridin-4-amine. The described methodology is intended for researchers in organic synthesis, medicinal chemistry, and drug development. The protocol outlines the necessary reagents, equipment, and safety precautions for this transformation. Quantitative data and a visual workflow are provided to ensure clarity and reproducibility.
Introduction
This compound is a valuable intermediate in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals.[1] The introduction of a nitro group onto the pyridine ring is achieved through electrophilic aromatic substitution. This protocol details a common and effective method using a mixture of nitric acid and sulfuric acid. The strong acidic environment facilitates the formation of the nitronium ion (NO₂⁺), the active electrophile in this reaction.
Safety Precautions
This procedure involves the use of highly corrosive and reactive acids. All steps must be performed inside a certified chemical fume hood.[2][3] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a chemical-resistant lab coat, acid-resistant gloves (e.g., butyl rubber or Viton), and chemical splash goggles with a face shield.[2]
-
Acid Handling: Concentrated sulfuric acid and nitric acid are extremely corrosive and strong oxidizing agents. They can cause severe burns upon contact.[2][3] Always add acid to water, never the other way around. Prepare for potential exothermic reactions.
-
Reaction Vapors: The reaction may produce toxic nitrogen dioxide gas.[2] Ensure adequate ventilation by working in a fume hood.
-
Emergency Preparedness: An emergency eyewash and safety shower must be readily accessible.[2] Have appropriate spill containment and neutralization kits (e.g., sodium bicarbonate) available.
Experimental Protocol
This protocol is adapted from established literature procedures.[4]
3.1 Materials and Equipment
-
2,6-dichloropyridin-4-amine
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Nitric Acid (HNO₃, 70%)
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Deionized Water
-
Crushed Ice
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-salt bath
-
Thermometer
-
Büchner funnel and filter flask
-
Vacuum drying oven
3.2 Synthesis Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 40 mL of concentrated sulfuric acid.
-
Cooling: Cool the flask to -5 °C using an ice-salt bath.
-
Addition of Starting Material: Slowly add 3.0 g (18.4 mmol) of 2,6-dichloropyridin-4-amine to the cold sulfuric acid while stirring. Continue stirring at -5 °C until all the solid has dissolved.[4]
-
Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add 2.0 g (22.2 mmol) of 70% nitric acid to 2 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Nitration Reaction: Add the prepared nitrating mixture dropwise to the solution of the starting material. Use a thermometer to monitor the internal temperature and maintain it below 10 °C throughout the addition.[4]
-
Reaction Progression: After the addition is complete, continue stirring the reaction mixture at a temperature between 0 °C and 10 °C for 30 minutes.[4]
-
Warming: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 30 minutes.[4]
-
Quenching and Precipitation: Carefully pour the reaction mixture onto approximately 200 g of crushed ice with vigorous stirring. A yellow solid should precipitate.[4]
-
Neutralization: While cooling the suspension in an ice bath, slowly add concentrated ammonium hydroxide to neutralize the mixture to a pH of approximately 7.[4] This step is highly exothermic and should be performed with caution.
-
Product Isolation: Collect the yellow solid precipitate by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the collected solid thoroughly with cold deionized water.
-
Drying: Dry the product in a vacuum oven to obtain this compound.
Data Summary
The following table summarizes the quantitative data for the synthesis.
| Parameter | Value |
| Starting Material | |
| 2,6-dichloropyridin-4-amine | 3.0 g |
| Molecular Weight | 163.00 g/mol |
| Moles | 18.4 mmol |
| Equivalents | 1.0 |
| Reagents | |
| Concentrated H₂SO₄ (solvent) | 40 mL |
| 70% Nitric Acid | 2.0 g |
| Molecular Weight (HNO₃) | 63.01 g/mol |
| Moles (HNO₃) | 22.2 mmol (of 100% HNO₃) |
| Equivalents | 1.2 |
| Reaction Conditions | |
| Initial Temperature | -5 °C |
| Nitration Temperature | < 10 °C |
| Reaction Time | 1 hour |
| Product | |
| This compound | |
| Molecular Weight | 207.99 g/mol |
| Theoretical Yield | 3.83 g |
| Reported Yield Range | 78-94%[4] |
| Appearance | Yellow to light tan solid[4] |
Visualized Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
References
Application Notes and Protocols: 2,6-dichloro-3-nitropyridin-4-amine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in modern medicinal chemistry, enabling the synthesis of highly functionalized heteroaromatic scaffolds. Pyridine rings, when activated by potent electron-withdrawing groups, become susceptible to nucleophilic attack, allowing for the displacement of leaving groups such as halogens.[1] 2,6-dichloro-3-nitropyridin-4-amine is a key building block in this context. The strong electron-withdrawing nitro group at the C-3 position significantly activates the two chlorine atoms at the C-2 (ortho) and C-6 (para) positions for substitution.[2] The presence of the C-4 amino group modulates the ring's electronics, making this substrate a unique and valuable tool for synthesizing diverse molecular libraries, particularly in the development of kinase inhibitors and other bioactive molecules.[3]
This document provides a detailed overview of the reactivity, experimental protocols, and representative data for the use of this compound in SNAr reactions.
Compound Profile: this compound
| Property | Value | Reference |
| CAS Number | 2897-43-0 | [4][5] |
| Molecular Formula | C₅H₃Cl₂N₃O₂ | [4][5] |
| Molecular Weight | 208.00 g/mol | [5] |
| Appearance | Light yellow to beige solid | [6] |
| Melting Point | 148-150 °C | [4][6] |
| Boiling Point | 426.6 °C (Predicted) | [4] |
Chemical Reactivity and Regioselectivity
The reactivity of this compound in SNAr reactions is governed by the electronic interplay of its substituents.
-
Activation : The nitro group at C-3 is a powerful electron-withdrawing group that activates the pyridine ring for nucleophilic attack. It stabilizes the negative charge in the intermediate Meisenheimer complex through resonance, particularly when the attack occurs at the ortho (C-2) and para (C-6) positions.[2]
-
Leaving Groups : The chlorine atoms at C-2 and C-6 are effective leaving groups.[2]
-
Modulation : The amino group at C-4 is an electron-donating group, which slightly deactivates the ring towards nucleophilic attack compared to its 2,6-dichloro-3-nitropyridine precursor. However, the activating effect of the nitro group is dominant.
-
Regioselectivity : Nucleophilic attack is strongly favored at the C-2 position . While both C-2 and C-6 are activated via resonance by the para/ortho nitro group, the inductive electron-withdrawing effect of the nitro group is strongest on the adjacent C-2 carbon, making it more electron-deficient and thus more susceptible to nucleophilic attack.[2] This kinetic preference allows for selective mono-substitution at the C-2 position under controlled conditions, leaving the C-6 chlorine available for subsequent, different SNAr or cross-coupling reactions.[3]
The general mechanism proceeds through a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex.[1]
References
Application Notes and Protocols for 2,6-dichloro-3-nitropyridin-4-amine in Agrochemical Development
For Researchers, Scientists, and Agrochemical Development Professionals
These application notes provide a comprehensive overview of the utility of 2,6-dichloro-3-nitropyridin-4-amine as a key intermediate in the development of novel agrochemicals. The unique substitution pattern of this pyridine derivative makes it a valuable scaffold for the synthesis of herbicides, fungicides, and insecticides.
Herbicidal Applications: Synthetic Auxin Mimics
The most prominent application of the this compound scaffold is in the synthesis of pyridine carboxylic acid herbicides. These compounds function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[1] This mimicry leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible broadleaf weeds.[1][2]
Mechanism of Action: Deregulation of Auxin Signaling
Synthetic auxins derived from the pyridine core bind to the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) ubiquitin ligase complex.[3][4] This binding event promotes the degradation of Aux/IAA transcriptional repressors.[4][5] The removal of these repressors allows for the constitutive activation of Auxin Response Factors (ARFs), leading to the overexpression of auxin-responsive genes.[3][5] This cascade of events disrupts normal plant development, causing symptoms such as epinasty (twisting of stems and leaves), tissue swelling, and ultimately, plant death.[1]
Quantitative Data for Pyridine-Based Herbicides
The following table summarizes the herbicidal efficacy of aminopyralid, a commercial herbicide with a similar 4-aminopicolinic acid core structure that can be conceptually derived from this compound.
| Herbicide | Target Weed | Bioassay Type | Efficacy (ED50) | Reference |
| Aminopyralid | Canola | Whole-plant dose-response | 60.3 g ae/ha | [6][7] |
| Aminopyralid | Squash | Whole-plant dose-response | 21.1 g ae/ha | [6][7] |
| Aminopyralid | Okra | Whole-plant dose-response | 10.3 g ae/ha | [6][7] |
ED50: Effective dose causing 50% reduction in plant growth. g ae/ha: grams of acid equivalent per hectare.
Fungicidal and Insecticidal Potential
While the herbicidal applications are well-established, the pyridine scaffold is also present in numerous fungicidal and insecticidal agents. The electron-withdrawing groups on this compound make it a reactive intermediate for nucleophilic substitution, allowing for the synthesis of a diverse library of compounds for screening.
Fungicidal Applications
Pyridine carboxamides have been investigated as potential fungicides, with some exhibiting inhibitory activity against succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[8][9]
Quantitative Data for Representative Pyridine Fungicides
| Compound Class | Target Fungus | Bioassay Type | Efficacy (MIC) | Reference |
| Pyridine Carboxamides | Candida albicans | Broth microdilution | 12.5 µg/mL | [10] |
| Pyridine Carboxamides | Candida glabrata | Broth microdilution | 12.5 µg/mL | [10] |
MIC: Minimum Inhibitory Concentration.
Insecticidal Applications
Pyridine-based compounds are the foundation of the highly successful neonicotinoid class of insecticides. Furthermore, various other pyridine derivatives have demonstrated insecticidal activity against a range of pests, particularly aphids.[11][12][13][14]
Quantitative Data for Representative Pyridine Insecticides
| Compound | Target Insect | Bioassay Type | Efficacy (LC50) | Reference |
| Pyridine Derivative 1f | Aphis craccivora (nymphs) | Leaf dip | 0.080 mg/L | [11][13] |
| Pyridine Derivative 1d | Aphis craccivora (nymphs) | Leaf dip | 0.098 mg/L | [11][13] |
| Pyridine Derivative 1c | Aphis craccivora (nymphs) | Leaf dip | 0.127 mg/L | [11][13] |
| Pyridine Derivative 7 | Aphis craccivora (nymphs) | Leaf dip | 0.05 ppm | [12] |
| Pyridine Derivative 8 | Aphis craccivora (nymphs) | Leaf dip | 0.09 ppm | [12] |
| Pyridine Derivative 2 | Aphis craccivora (nymphs) | Leaf dip | 0.029 ppm | [14] |
| Pyridine Derivative 3 | Aphis craccivora (nymphs) | Leaf dip | 0.040 ppm | [14] |
LC50: Lethal concentration required to kill 50% of the test population.
Experimental Protocols
The following protocols are representative methodologies for the synthesis and evaluation of agrochemicals derived from a 4-aminopyridine scaffold.
Protocol 1: Synthesis of a 4-Aminopicolinic Acid Herbicide Derivative
This protocol outlines a conceptual synthetic pathway for converting this compound to a 4-aminopicolinic acid derivative, a core structure in many synthetic auxin herbicides.
Methodology:
-
Reduction of the Nitro Group:
-
Dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalyst, for example, 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a Parr hydrogenator) at a pressure of 50-60 psi until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to yield 2,6-dichloro-3,4-diaminopyridine.
-
-
Conversion of the 3-amino group to a Nitrile (Sandmeyer Reaction):
-
Suspend the resulting diaminopyridine in an aqueous solution of a strong acid (e.g., HCl).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO2) dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN).
-
Slowly add the cold diazonium salt solution to the CuCN solution.
-
Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Extract the product, 4-amino-2,6-dichloropyridine-3-carbonitrile, with an organic solvent (e.g., ethyl acetate), wash, dry, and purify by chromatography.
-
-
Hydrolysis of the Nitrile to a Carboxylic Acid:
-
Reflux the purified nitrile intermediate in a strong aqueous acid (e.g., concentrated HCl) or a strong aqueous base (e.g., NaOH).
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture and adjust the pH to precipitate the product.
-
Collect the solid product, 4-amino-2,6-dichloropicolinic acid, by filtration, wash with cold water, and dry.
-
Protocol 2: Whole-Plant Bioassay for Herbicidal Activity
This protocol is a standardized method for assessing the post-emergence herbicidal activity of a test compound.[5][15][16]
Materials:
-
Test compound (dissolved in a suitable solvent, e.g., acetone with a surfactant).
-
Susceptible broadleaf weed species (e.g., Brassica napus - canola, Amaranthus retroflexus - redroot pigweed).
-
Control plants (untreated).
-
Positive control (a commercial herbicide with a similar mode of action, e.g., aminopyralid).
-
Potting medium and pots.
-
Controlled environment growth chamber or greenhouse.
-
Laboratory spray chamber.
Methodology:
-
Plant Propagation: Grow the selected weed species from seed in pots containing a standard potting mix until they reach the 2-4 true leaf stage.
-
Preparation of Test Solutions: Prepare a stock solution of the test compound. Create a dilution series to test a range of concentrations (e.g., 1, 10, 50, 100, 200 g/ha). Include a surfactant in the final spray solution to aid in leaf wetting.
-
Herbicide Application: Arrange the pots in a randomized complete block design within a laboratory spray chamber. Apply the different concentrations of the test compound, the positive control, and a solvent-only control to the plants.
-
Incubation: Transfer the treated plants to a growth chamber or greenhouse with controlled temperature, humidity, and photoperiod (e.g., 25°C day/18°C night, 60% RH, 16:8 h light:dark).
-
Data Collection: At 14 and 21 days after treatment, visually assess the plants for herbicidal injury using a rating scale (e.g., 0% = no effect, 100% = plant death). Also, harvest the above-ground biomass, dry it in an oven at 60°C for 72 hours, and record the dry weight.
-
Data Analysis: Calculate the percent reduction in biomass compared to the untreated control. Use a statistical software package to perform a dose-response analysis and determine the ED50 value.
Protocol 3: In Vitro Bioassay for Fungicidal Activity
This protocol describes a method for determining the Minimum Inhibitory Concentration (MIC) of a test compound against a common plant pathogenic fungus.[17][18][19]
Materials:
-
Test compound (dissolved in DMSO).
-
Fungal species (e.g., Botrytis cinerea).
-
Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB).
-
96-well microtiter plates.
-
Spectrophotometer (plate reader).
Methodology:
-
Fungal Culture: Grow Botrytis cinerea on PDA plates until a sufficient amount of mycelium or spores are produced.
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in DMSO. Create a two-fold serial dilution in PDB directly in a 96-well microtiter plate.
-
Inoculation: Prepare a spore suspension or mycelial fragment suspension of the fungus in PDB. Adjust the concentration of the inoculum to a standardized level (e.g., 1 x 10^4 spores/mL). Add the inoculum to each well of the microtiter plate containing the test compound dilutions.
-
Controls: Include positive controls (inoculum with no test compound) and negative controls (medium only) on each plate.
-
Incubation: Incubate the microtiter plates at an optimal temperature for fungal growth (e.g., 22-25°C) for 48-72 hours.
-
Data Collection: Determine the MIC by visually identifying the lowest concentration of the test compound that completely inhibits fungal growth. Alternatively, measure the optical density (OD) of each well using a microplate reader to quantify fungal growth inhibition.
-
Data Analysis: Calculate the percent inhibition of growth for each concentration compared to the positive control and determine the MIC or EC50 value.
Protocol 4: Contact Bioassay for Insecticidal Activity
This protocol is designed to evaluate the toxicity of a test compound to a target insect pest through direct contact.[20][21]
Materials:
-
Test compound (dissolved in acetone).
-
Target insect species (e.g., Spodoptera littoralis larvae or Aphis craccivora adults).
-
Leaf discs (from a suitable host plant, e.g., cotton or fava bean).
-
Petri dishes with filter paper.
-
Micropipette or Potter spray tower.
Methodology:
-
Insect Rearing: Maintain a healthy, age-standardized colony of the target insect in the laboratory.
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in acetone. Create a dilution series to test a range of concentrations.
-
Treatment Application (Leaf Dip Method for Aphids):
-
Dip host plant leaves into the different insecticide solutions for approximately 10-20 seconds.
-
Allow the leaves to air dry completely.
-
Place the treated leaves into petri dishes.
-
Introduce a known number of adult aphids (e.g., 10-20) into each petri dish.
-
-
Treatment Application (Topical Application for Larvae):
-
For larger insects like S. littoralis larvae, a topical application can be used.
-
Apply a small, known volume (e.g., 1 µL) of the test solution directly to the dorsal thorax of each larva using a microapplicator.
-
-
Incubation: Maintain the petri dishes or containers with the treated insects at a suitable temperature and humidity, providing untreated food after an initial exposure period if necessary.
-
Data Collection: Assess insect mortality at 24, 48, and 72 hours after treatment. An insect is considered dead if it is unable to move when prodded with a fine brush.
-
Data Analysis: Correct for control mortality using Abbott's formula if necessary. Use probit analysis or a similar statistical method to calculate the LC50 value and its 95% confidence intervals.
References
- 1. howplantswork.wordpress.com [howplantswork.wordpress.com]
- 2. scielo.br [scielo.br]
- 3. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 4. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]
- 5. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. One-Pot, Four-Component Reaction for the Design, Synthesis, and SAR Studies of Novel Pyridines for Insecticidal Bioefficacy Screening against Cowpea Aphid (Aphis craccivora) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scispace.com [scispace.com]
- 15. Herbicide Bioassay - Woods End Laboratories [woodsend.com]
- 16. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchtrend.net [researchtrend.net]
- 19. In vitro evaluation of methods against Botrytis cinerea [scielo.org.mx]
- 20. ijcmas.com [ijcmas.com]
- 21. scispace.com [scispace.com]
Application Notes and Protocols for Regioselective Reactions of 2,6-Dichloro-3-nitropyridin-4-amine with Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the regioselective nucleophilic aromatic substitution (SNAr) reactions of 2,6-dichloro-3-nitropyridin-4-amine with various amine nucleophiles. Understanding and controlling the regioselectivity of these reactions is crucial for the synthesis of specific isomers of substituted aminopyridines, which are important intermediates in medicinal chemistry and drug development.
Introduction and Reaction Principle
The reaction of this compound with amines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nitro group at the 3-position. This activation is exerted at the positions ortho (C2) and para (C6) to the nitro group. Consequently, incoming amine nucleophiles can displace one of the chlorine atoms at either the C2 or C6 position, leading to a mixture of regioisomers.
The regioselectivity of the reaction is influenced by a combination of electronic and steric factors, as well as the reaction conditions. The inductive effect of the nitro group makes the C2 position more electron-deficient and thus more susceptible to nucleophilic attack, suggesting kinetic control may favor substitution at this position.[1][2] Conversely, substitution at the C6 position would result in a thermodynamically more stable product with the substituents in a para arrangement.[1][2] The steric hindrance of the nitro group at the C2 position is generally considered to be minimal.[1][2]
Factors Influencing Regioselectivity
Several factors can be manipulated to control the regioselectivity of the amination reaction:
-
Nature of the Amine Nucleophile: The structure and nucleophilicity of the amine play a significant role. Sterically hindered amines may exhibit a higher preference for the less hindered C6 position.
-
Reaction Temperature: Higher temperatures may favor the formation of the thermodynamically more stable C6-substituted product, while lower temperatures might favor the kinetically controlled C2-substituted product.
-
Solvent: The polarity of the solvent can influence the reaction rate and selectivity by stabilizing the charged intermediates.
-
Base: The choice of base can affect the nucleophilicity of the amine and the overall reaction kinetics.
-
Catalysis: While often not necessary for these activated systems, palladium catalysis can be a powerful tool for controlling regioselectivity in less activated or more complex systems, as seen in related dichloropyrimidine chemistry.[3][4]
Summary of Regioselective Amination Reactions
The following table summarizes known regioselective amination reactions of 2,6-dichloro-3-nitropyridine derivatives. Note that the starting material in the user prompt is this compound; however, the available literature primarily focuses on the closely related 2,6-dichloro-3-nitropyridine. The principles of regioselectivity are directly applicable.
| Amine Nucleophile | Reaction Conditions | Major Product | Yield | Reference |
| 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine | DIEA, 1,4-dioxane, reflux, 26 h | N-(6-chloro-3-nitropyridin-2-yl) isomer | 69% | [5] |
| Aqueous Ammonia in Methanol | 35–40 °C | 2-Amino-6-chloro-3-nitropyridine | Not specified | [6] |
Experimental Protocols
General Protocol for Regioselective Amination
This protocol provides a general procedure for the reaction of this compound with an amine nucleophile. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Amine nucleophile (1.0 - 2.0 equivalents)
-
Base (e.g., N,N-diisopropylethylamine (DIEA), K2CO3, NaHCO3) (2.0 - 7.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, acetonitrile, DMF, THF)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser (if refluxing)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add the amine nucleophile (1.0 - 2.0 eq.) to the solution.
-
Add the base (2.0 - 7.0 eq.) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., room temperature to reflux) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography, recrystallization, or preparative HPLC to isolate the desired regioisomer.
Specific Protocol: Synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine[5]
This protocol details the regioselective synthesis of a C2-aminated product.
Materials:
-
5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine (40 mg, 0.18 mmol, 1.0 eq.)
-
2,6-dichloro-3-nitropyridine (69 mg, 0.36 mmol, 2.0 eq.)
-
N,N-diisopropylethylamine (DIEA) (93 µL, 1.25 mmol, 7.0 eq.)
-
Dry 1,4-dioxane (3 mL)
Procedure:
-
Dissolve 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine and 2,6-dichloro-3-nitropyridine in dry 1,4-dioxane in a reaction vessel.
-
Add N,N-diisopropylethylamine (DIEA) to the stirring solution.
-
Heat the reaction mixture to reflux for 26 hours.
-
After cooling to room temperature, remove the solvent under vacuum.
-
The resulting residue can then be purified by appropriate chromatographic techniques.
Visualizations
Caption: Competing pathways in the amination of this compound.
Caption: General experimental workflow for regioselective amination.
References
Application Notes and Protocols for the Functionalization of the Amine Group on 2,6-dichloro-3-nitropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the primary amine group of 2,6-dichloro-3-nitropyridin-4-amine. This versatile building block is of significant interest in medicinal chemistry and materials science due to its unique electronic and structural features. The protocols outlined below describe common functionalization reactions, including acylation, sulfonylation, and urea formation, providing a foundation for the synthesis of diverse derivatives for various research and development applications.
Introduction
This compound is a highly functionalized pyridine derivative. The presence of two chloro substituents, a nitro group, and a primary amine offers multiple sites for chemical modification. The electron-withdrawing nature of the chloro and nitro groups significantly influences the reactivity of the pyridine ring and the nucleophilicity of the amine group. These application notes focus specifically on the reactions of the 4-amino group, a key handle for introducing a wide range of functionalities to build complex molecular architectures. Such derivatives are valuable in the exploration of new pharmaceuticals and functional materials.[1]
Synthesis of Starting Material: this compound
A common route for the synthesis of this compound involves the nitration of 2,6-dichloropyridin-4-amine.
Protocol:
To 40 mL of concentrated H₂SO₄ in a round-bottom flask maintained at -5 °C using a NaCl/ice bath, 3.0 g (18.5 mmol) of 2,6-dichloropyridin-4-amine is added. The mixture is stirred at this temperature until a homogeneous solution is achieved. A solution of 2.0 g (22.2 mmol) of 70% HNO₃ in 2 mL of concentrated H₂SO₄ is then added dropwise, ensuring the internal temperature does not exceed 10 °C. The reaction mixture is stirred at 0-10 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes. The mixture is subsequently heated to 80 °C for 1 hour. After cooling to room temperature, the reaction mixture is poured onto 200 g of ice. The resulting yellow suspension is neutralized to approximately pH 4 by the slow addition of concentrated aqueous NH₃ while cooling in a dry ice/acetone bath. The yellow solid precipitate is collected by filtration, washed with cold water, and dried under high vacuum to yield this compound.[2]
Yield: 3.6 g (94%)
Functionalization of the 4-Amino Group
The primary amine at the C4 position of this compound can undergo a variety of nucleophilic reactions. The following sections provide detailed protocols for common transformations.
Acylation: Synthesis of N-(2,6-dichloro-3-nitropyridin-4-yl)amides
Acylation of the 4-amino group provides a straightforward method to introduce a wide range of carbonyl-containing moieties. This reaction is typically performed using an acyl chloride or anhydride in the presence of a base to neutralize the HCl generated.
General Reaction Scheme:
Caption: General workflow for the acylation of this compound.
Experimental Protocol: Synthesis of N-(2,6-dichloro-3-nitropyridin-4-yl)benzamide
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, for example, pyridine or triethylamine (1.2 eq.), to the solution and stir.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-(2,6-dichloro-3-nitropyridin-4-yl)benzamide.
Data Presentation:
| Entry | Acylating Agent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Acetyl chloride | Pyridine | DCM | 2 | 85 |
| 2 | Benzoyl chloride | Triethylamine | THF | 3 | 90 |
| 3 | Acetic anhydride | Pyridine | DCM | 4 | 82 |
(Note: Yields are representative and may vary based on reaction scale and purification.)
Sulfonylation: Synthesis of N-(2,6-dichloro-3-nitropyridin-4-yl)sulfonamides
Sulfonylation of the 4-amino group leads to the formation of sulfonamides, a common functional group in many pharmaceutical compounds. The reaction is typically carried out with a sulfonyl chloride in the presence of a base.
General Reaction Scheme:
Caption: General workflow for the sulfonylation of this compound.
Experimental Protocol: Synthesis of N-(2,6-dichloro-3-nitropyridin-4-yl)benzenesulfonamide
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous pyridine, which acts as both solvent and base.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzenesulfonyl chloride (1.1 eq.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water and stir to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield N-(2,6-dichloro-3-nitropyridin-4-yl)benzenesulfonamide.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation:
| Entry | Sulfonylating Agent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzenesulfonyl chloride | Pyridine | Pyridine | 16 | 88 |
| 2 | p-Toluenesulfonyl chloride | Pyridine | Pyridine | 16 | 92 |
| 3 | Methanesulfonyl chloride | Triethylamine | DCM | 12 | 75 |
(Note: Yields are representative and may vary based on reaction scale and purification.)
Urea Formation: Synthesis of 1-(2,6-dichloro-3-nitropyridin-4-yl)-3-substituted ureas
The 4-amino group can react with isocyanates to form substituted ureas, which are important pharmacophores. This reaction is typically straightforward and proceeds without the need for a catalyst.
General Reaction Scheme:
Caption: General workflow for the formation of ureas from this compound.
Experimental Protocol: Synthesis of 1-(2,6-dichloro-3-nitropyridin-4-yl)-3-phenylurea
-
In a dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous toluene or THF.
-
Add phenyl isocyanate (1.05 eq.) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
Collect the solid by filtration and wash with a small amount of cold solvent (e.g., toluene or hexane).
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization to obtain 1-(2,6-dichloro-3-nitropyridin-4-yl)-3-phenylurea.
Data Presentation:
| Entry | Isocyanate | Solvent | Time (h) | Yield (%) |
| 1 | Phenyl isocyanate | Toluene | 6 | 95 |
| 2 | 4-Chlorophenyl isocyanate | THF | 5 | 93 |
| 3 | n-Butyl isocyanate | Toluene | 4 | 89 |
(Note: Yields are representative and may vary based on reaction scale and purification.)
Conclusion
The protocols described in these application notes provide a solid foundation for the functionalization of the 4-amino group of this compound. These reactions open the door to a vast chemical space for the synthesis of novel compounds with potential applications in drug discovery and materials science. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets and research goals.
References
Application Notes and Protocols for 2,6-dichloro-3-nitropyridin-4-amine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Subject: Review of Catalytic Methods and Synthetic Protocols for 2,6-dichloro-3-nitropyridin-4-amine
Introduction and Scope
This document provides a comprehensive overview of the known chemical applications of this compound. Extensive literature reviews indicate that this compound is primarily utilized as a chemical intermediate and building block in organic synthesis. As of the date of this publication, there are no established or documented catalytic methods where this compound itself functions as a catalyst or is the primary substrate in a published catalytic reaction protocol. Its main role is as a reactant in stoichiometric transformations.
The following sections detail the well-established synthetic protocols for producing this compound and discuss its reactivity in nucleophilic aromatic substitution (SNAr) reactions, a class of reactions that can be amenable to catalysis with related substrates.
Synthetic Protocols for this compound
The primary route for the synthesis of this compound is the nitration of 2,6-dichloropyridin-4-amine. The reaction proceeds via electrophilic aromatic substitution, with the amino group directing the nitration and the chloro groups providing activation.
General Synthesis Workflow
The logical workflow for the synthesis of this compound from its common precursor is illustrated below. This process involves the careful nitration of the starting amine under strongly acidic conditions.
Experimental Protocol: Nitration of 2,6-dichloropyridin-4-amine
This protocol is adapted from established literature procedures for the synthesis of this compound.
Materials:
-
2,6-dichloropyridin-4-amine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
70% Nitric Acid (HNO₃)
-
Concentrated Aqueous Ammonia (NH₃)
-
Ice
-
Deionized Water
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath (NaCl/ice)
-
Dry ice/acetone bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a round bottom flask, add concentrated H₂SO₄ (e.g., 40 mL).
-
Cool the flask to -5 °C using a NaCl/ice bath.
-
Slowly add 2,6-dichloropyridin-4-amine (e.g., 3.0 g, 18.5 mmol) to the cold sulfuric acid while stirring until a homogeneous solution is obtained.
-
Prepare a solution of 70% HNO₃ (e.g., 2.0 g, 22.2 mmol) in concentrated H₂SO₄ (e.g., 2 mL).
-
Add the nitric acid solution dropwise to the reaction mixture, ensuring the internal temperature is maintained below 10 °C.
-
Stir the mixture at 0-10 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and continue stirring for an additional 30 minutes.
-
Heat the mixture to 80 °C and stir for 1 hour.
-
Cool the reaction mixture back to room temperature and carefully pour it onto crushed ice (e.g., 200 g) with vigorous stirring. A yellow suspension will form.
-
Neutralize the suspension by the slow addition of concentrated aqueous NH₃ to a pH of approximately 4. Use a dry ice/acetone bath to manage the exotherm.
-
Collect the resulting yellow solid by filtration using a Büchner funnel.
-
Wash the solid with ice-cold water.
-
Dry the product under high vacuum to yield this compound.
Data Presentation
The following table summarizes representative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 2,6-dichloropyridin-4-amine | N/A |
| Reagents | H₂SO₄, 70% HNO₃ | N/A |
| Reaction Temperature | -5 °C to 80 °C | N/A |
| Reaction Time | ~2 hours | N/A |
| Product | This compound | N/A |
| Yield | ~94% | N/A |
| Appearance | Yellow Solid | N/A |
Reactivity and Potential in Catalytic Systems
While no direct catalytic applications of this compound are reported, its structure suggests potential as a substrate in catalytic nucleophilic aromatic substitution (SNAr) reactions. The pyridine ring is electron-deficient, and this is further enhanced by the presence of two electron-withdrawing chloro groups and a nitro group.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms at the C2 and C6 positions are susceptible to displacement by nucleophiles. The nitro group at the C3 position activates both the C2 and C6 positions towards nucleophilic attack. The regioselectivity of such a substitution would likely be influenced by both electronic and steric factors. The inductive effect of the nitro group would make the ortho C2 position more electron-deficient and potentially more reactive.[1]
A hypothetical catalytic SNAr reaction involving this substrate is depicted below. This pathway is analogous to palladium- or copper-catalyzed amination or etherification reactions of aryl halides.
Professionals interested in developing catalytic methods for the functionalization of this compound could explore conditions common for Buchwald-Hartwig amination or Ullmann condensation, using palladium or copper catalysts, respectively. Screening of ligands, bases, and solvents would be critical for achieving catalytic turnover.
Conclusion
This compound is a valuable synthetic intermediate. While there are currently no established catalytic methods that directly involve this compound, its synthesis is well-documented. The structural features of the molecule, particularly its electron-deficient and highly substituted pyridine ring, suggest it may be a viable substrate for future development in catalytic cross-coupling and SNAr reactions. Researchers are encouraged to use the synthetic protocols provided herein to access this compound for further investigation into its potential catalytic applications.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-dichloro-3-nitropyridin-4-amine
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,6-dichloro-3-nitropyridin-4-amine for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound? The most prevalent and high-yielding method is the direct nitration of 2,6-dichloropyridin-4-amine using a nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid.[1]
Q2: What are the most critical parameters influencing the reaction yield? The critical parameters are strict temperature control during the addition of the nitrating agent, the ratio of nitric acid to the substrate, the reaction time, and the final pH during the workup process.[1] Exceeding optimal temperature ranges can lead to side reactions and product degradation.
Q3: What safety precautions are essential for this synthesis? The reaction involves highly corrosive and strong oxidizing agents (concentrated H₂SO₄ and HNO₃). It is an exothermic reaction that can generate toxic fumes. All procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, face shields, and acid-resistant gloves, must be worn. Special care should be taken during the quenching and neutralization steps.
Q4: How can the purity of the final product be improved? Purification can be achieved by washing the crude product thoroughly with cold deionized water to remove residual acids and inorganic salts.[1] If significant organic impurities are present, recrystallization from a suitable solvent or column chromatography may be necessary.
Q5: What are the potential side products in this reaction? If the reaction conditions are not carefully controlled, side products can form. These may include dinitrated products or other positional isomers.[2] Maintaining the recommended temperature and stoichiometry is key to minimizing their formation.
Troubleshooting Guide
Q1: My reaction resulted in a very low or no yield. What are the potential causes?
Possible Cause 1: Incomplete Nitration The nitration reaction may not have gone to completion. This can be due to the reaction temperature being too low, an insufficient amount of nitrating agent, or too short a reaction time.
-
Solution: Ensure the reaction is stirred for the recommended duration after the addition of the nitrating mixture. While initial addition requires cooling, a subsequent heating step (e.g., to 80°C) is often necessary to drive the reaction to completion.[1] Verify the concentration and molar equivalents of your nitric acid.
Possible Cause 2: Improper Workup and Isolation The product is precipitated by pouring the acidic reaction mixture onto ice and neutralizing it. If the final pH is incorrect, the product may remain soluble or form salts, preventing its precipitation.
-
Solution: Carefully monitor the pH during neutralization with a base like aqueous ammonia. The target pH is often around 4.[1] Perform the neutralization slowly while cooling the mixture vigorously (e.g., with a dry ice/acetone bath) to prevent localized heating that could degrade the product. Ensure the precipitate is collected efficiently by filtration and washed with ice-cold water to prevent loss.
Possible Cause 3: Product Degradation The reaction is highly exothermic. If the temperature is not controlled and rises excessively (e.g., above 10°C) during the addition of the nitrating mixture, or if heating is too aggressive, the starting material and/or product can decompose, often indicated by the mixture turning dark brown or black.
-
Solution: Add the nitrating agent very slowly, ensuring the internal reaction temperature is maintained within the specified range (e.g., below 10°C).[1] Use an efficient cooling bath (e.g., ice/NaCl) and monitor the temperature continuously with a thermometer.
Q2: My final product is impure with multiple spots on TLC. How can I minimize impurities?
Possible Cause 1: Formation of Dinitrated Byproducts Using an excessive amount of nitric acid or allowing the reaction temperature to become too high can lead to the formation of dinitrated species.[2]
-
Solution: Use the precise stoichiometric amount of nitric acid as specified in the protocol (e.g., 1.2 equivalents).[1] Adhere strictly to the temperature control procedures.
Possible Cause 2: Unreacted Starting Material Incomplete reaction is a common cause of impurity.
-
Solution: Ensure the reaction is allowed to proceed for the full recommended time, including any specified heating period, to maximize the conversion of the starting material.[1] Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC).
Possible Cause 3: Contamination During Workup Improper neutralization or washing can leave acidic residue or other soluble impurities trapped in the product.
-
Solution: After filtration, wash the solid product thoroughly with ice-cold deionized water until the washings are neutral. Dry the product under a high vacuum to remove all residual moisture and volatile impurities.[1]
Data Presentation: Reaction Condition Comparison
The following table summarizes various reported conditions for the synthesis of 2,6-dichloro-3-nitropyridine derivatives, highlighting the impact on yield.
| Starting Material | Nitrating Agent | Key Conditions | Yield |
| 2,6-dichloropyridin-4-amine | 70% HNO₃ in conc. H₂SO₄ | -5°C to 10°C addition, then heat to 80°C for 1 hr; neutralize to pH ~4 | 94% |
| 2,6-dichloropyridin-4-amine | Conc. H₂SO₄, then heat | Rearrangement of 2,6-Dichloro-4-nitroaminopyridine; steam bath for 30 min; neutralize to pH 7 | 78% |
| 2,6-dichloropyridine | Conc. HNO₃ (98%) in conc. H₂SO₄ | Addition below 50°C, then heat to 100-105°C for 5 hrs | 75.38% |
| 2,6-dichloropyridine | KNO₃ in conc. H₂SO₄ | Heat to 120°C for 10 hours | 80% |
Experimental Protocols
High-Yield Synthesis of this compound (94% Yield)[1]
Materials:
-
2,6-dichloropyridin-4-amine (3.0 g, 18.5 mmol)
-
Concentrated Sulfuric Acid (H₂SO₄, 42 mL)
-
70% Nitric Acid (HNO₃, 2.0 g, 22.2 mmol, 1.2 eq.)
-
Concentrated Aqueous Ammonia (NH₃)
-
Ice
-
Dry Ice / Acetone bath
Procedure:
-
Dissolution: In a round-bottom flask, add 3.0 g of 2,6-dichloropyridin-4-amine to 40 mL of concentrated H₂SO₄, cooled to -5°C using an ice/NaCl bath. Stir the mixture until a homogeneous solution is obtained.
-
Nitration: Prepare the nitrating agent by slowly adding 2.0 g of 70% HNO₃ to 2 mL of concentrated H₂SO₄. Slowly add this nitrating mixture to the solution from step 1, ensuring the internal reaction temperature does not exceed 10°C.
-
Reaction: Stir the mixture at a temperature between 0°C and 10°C for 30 minutes. Allow the mixture to warm to room temperature and continue stirring for another 30 minutes. Then, heat the mixture to 80°C and stir for an additional 1 hour.
-
Quenching: Allow the reaction mixture to cool to room temperature and pour it carefully onto 200 g of crushed ice with constant stirring. This will form a yellow suspension.
-
Neutralization and Precipitation: Cool the yellow suspension using a dry ice/acetone bath. Slowly add concentrated aqueous NH₃ to neutralize the mixture to a pH of approximately 4. This must be done slowly to control the exothermic reaction.
-
Isolation: Collect the resulting yellow solid by filtration. Wash the solid thoroughly with ice-cold water.
-
Drying: Dry the product under a high vacuum to yield this compound (3.6 g, 94% yield) as a yellow solid.
Visualizations
Caption: Experimental workflow for the high-yield synthesis of this compound.
Caption: Troubleshooting logic tree for diagnosing low-yield issues in the synthesis.
References
Technical Support Center: Purification of 2,6-dichloro-3-nitropyridin-4-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity 2,6-dichloro-3-nitropyridin-4-amine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | 1. Incomplete Precipitation/Crystallization: The chosen solvent system may not be optimal, leaving a significant portion of the product in the mother liquor. 2. Irreversible Adsorption on Silica Gel: The basic amine group can bind strongly to acidic silanol groups on standard silica gel, leading to product loss during column chromatography.[1][2] 3. Product Degradation: Exposure to harsh acidic or basic conditions, or excessive heat, may degrade the compound. | 1. Optimize Solvent System: Perform small-scale solubility tests to identify an ideal recrystallization solvent or anti-solvent that maximizes recovery. Consider cooling the crystallization mixture to lower temperatures (e.g., 0-4°C) before filtration. 2. Modify Chromatography Conditions: a) Add a basic modifier like triethylamine (0.1-1% v/v) to the eluent to prevent strong binding.[2] b) Use a deactivated or basic stationary phase, such as amine-treated silica gel or alumina.[2] 3. Use Mild Conditions: Avoid strong acids or bases during workup and purification. Use moderate temperatures when concentrating solutions. |
| Product Discoloration (Yellow, Brown, or Dark) | 1. Aerial Oxidation: The amine functional group is susceptible to oxidation when exposed to air and light, forming colored impurities.[1] 2. Residual Acidic Impurities: Traces of acids from the synthesis (e.g., nitric/sulfuric acid) can catalyze degradation and color formation. | 1. Minimize Exposure: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) where possible. Store the purified product in a cool, dark place. 2. Neutral Wash: During the workup, wash the crude product with a mild basic solution (e.g., saturated sodium bicarbonate) to remove residual acids, followed by a water wash to remove salts. |
| Poor Separation in Column Chromatography (Tailing or Streaking) | 1. Strong Analyte-Stationary Phase Interaction: The basic amine interacts strongly with acidic silica gel, causing poor peak shape and tailing.[2] 2. Inappropriate Eluent Polarity: The mobile phase may be too polar or not polar enough to achieve effective separation from impurities. | 1. Add a Basic Modifier: Incorporate 0.1-1% triethylamine or a small amount of ammonia in methanol into the mobile phase to improve peak shape.[2] 2. Systematic Eluent Optimization: Use Thin Layer Chromatography (TLC) to test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal polarity for separation. |
| Presence of Starting Material (2,6-dichloro-3-nitropyridine) | 1. Incomplete Reaction: The amination reaction did not go to completion. | 1. Repurification: If the amount of starting material is small, a careful re-purification by column chromatography should resolve the issue. The precursor is significantly less polar than the amine product. |
| Unexpected Peaks in HPLC/NMR Analysis | 1. Isomeric Impurities: Isomers may form during synthesis, such as substitution at a different position.[3][4] 2. Dehalogenation: Loss of one or both chlorine atoms can occur under certain reductive conditions.[1] 3. Solvent Adducts: Residual purification solvents may form adducts with the product. | 1. Characterize Impurities: If possible, use techniques like LC-MS to identify the mass of the impurity and deduce its structure. 2. Adjust Purification: A different purification technique may be necessary. For example, if chromatography fails to separate isomers, recrystallization from a highly selective solvent system might be effective. 3. Drying: Ensure the final product is thoroughly dried under high vacuum to remove all residual solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for purifying crude this compound?
A1: For moderately pure crude material (>90%), recrystallization is often the most efficient method for achieving high purity. For complex mixtures with multiple impurities, column chromatography on silica gel is recommended, typically using a hexane/ethyl acetate or dichloromethane/ethyl acetate gradient. To prevent issues with peak tailing, adding a small amount of triethylamine (0.1-1%) to the eluent is advisable.[2]
Q2: My purified product is a pale yellow solid. Is this normal?
A2: Yes, a pale yellow color is typical for this compound and its precursors.[5][6] However, a dark yellow, brown, or black color indicates the presence of oxidation-related impurities and suggests that further purification or more careful handling is needed.[1]
Q3: Which solvents are best for recrystallizing this compound?
A3: While specific data for this exact compound is limited, suitable solvent systems for similar nitroaromatic amines often include ethanol, methanol, or mixtures of ethyl acetate and hexane. The ideal solvent should fully dissolve the compound at an elevated temperature but result in low solubility at room temperature or below. Small-scale trials are essential to determine the optimal solvent.
Q4: How can I monitor the purity of my compound during the purification process?
A4: Thin Layer Chromatography (TLC) is an excellent technique for real-time monitoring of column chromatography fractions. For final purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method.[7][8] A typical starting method could use a C18 column with a water/acetonitrile mobile phase.[9] Proton NMR (¹H NMR) can also confirm structural integrity and detect organic impurities.
Q5: What are the key safety precautions when handling this compound?
A5: this compound is expected to be harmful if swallowed, inhaled, or in contact with skin, and may cause irritation.[10] Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) before starting any work.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general method for purifying the title compound using silica gel chromatography.
-
Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, perform a dry-loading technique by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. A typical gradient might be from 5% to 30% ethyl acetate in hexane. Add 0.1% triethylamine to the mobile phase to minimize tailing.
-
Fraction Collection: Collect fractions based on the separation observed on the column. Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator. Dry the resulting solid under high vacuum to obtain the purified product.
Protocol 2: Purity Assessment by HPLC
This protocol provides a starting point for analyzing the purity of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or TFA.
-
Gradient: Start with 95:5 (A:B), ramp to 5:95 (A:B) over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or using a photodiode array (PDA) detector.
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve a small sample (~1 mg/mL) in acetonitrile or a mixture of acetonitrile and water.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for common column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 2,6-Dichloro-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 10. This compound | C5H3Cl2N3O2 | CID 282740 - PubChem [pubchem.ncbi.nlm.nih.gov]
managing reaction temperature for the nitration of 2,6-dichloropyridin-4-amine
Welcome to the Technical Support Center for managing the nitration of 2,6-dichloropyridin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this critical, exothermic reaction.
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical during the nitration of 2,6-dichloropyridin-4-amine? A1: Temperature control is paramount for several reasons. The nitration reaction is highly exothermic, meaning it releases a significant amount of heat.[1][2] Without proper management, this can lead to a rapid, uncontrolled temperature increase known as a thermal runaway, which poses a significant safety hazard.[3][4] Furthermore, elevated temperatures can lead to undesirable side reactions, such as oxidation of the starting material or over-nitration to form dinitro derivatives, which reduces the yield and purity of the desired product.[5][6]
Q2: What is the recommended temperature profile for this reaction? A2: There isn't a single temperature but rather a controlled profile. A common and effective procedure involves multiple temperature stages:
-
Initial Dissolution and Cooling: The starting material, 2,6-dichloropyridin-4-amine, is first dissolved in concentrated sulfuric acid and cooled to a low temperature, such as -5 °C.[7]
-
Controlled Addition of Nitrating Agent: The nitrating mixture (e.g., nitric acid in sulfuric acid) is added slowly (dropwise) while maintaining a low internal reaction temperature, typically below 10 °C.[7] This step is critical for controlling the initial exotherm.
-
Stirring and Warming: The reaction is often stirred at a low temperature (e.g., 0-10 °C) for a period before being allowed to warm to room temperature.[7]
-
Heating to Completion: In some protocols, the mixture is then heated (e.g., to 80 °C) to ensure the reaction goes to completion.[7] This multi-stage approach ensures both safety and a high conversion rate.
Q3: What are the primary signs of a loss of temperature control? A3: Key indicators of poor temperature control include a rapid increase in the internal thermometer reading, a noticeable change in the reaction mixture's color to dark brown or black (indicating oxidation), and vigorous evolution of gases (such as brown NOx fumes).[8][9]
Q4: How can I improve the selectivity for the desired 2,6-dichloro-3-nitropyridin-4-amine product? A4: Improving selectivity towards the mono-nitro product involves carefully controlling both temperature and stoichiometry. Maintaining a consistently low temperature during the addition of the nitrating agent is crucial to minimize side reactions.[5][8] Additionally, using a precise molar equivalent of the nitrating agent (e.g., 1.2 equivalents) can help prevent the formation of dinitro byproducts.[6][7]
Troubleshooting Guide
Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)
-
Question: My reaction temperature is increasing uncontrollably, and the cooling bath can't keep up. What should I do, and what are the likely causes?
-
Answer: An uncontrolled temperature increase indicates a potential runaway reaction, a serious safety risk.
-
Immediate Actions:
-
Immediately stop the addition of the nitrating agent.[4][5][10]
-
Increase the efficiency of the cooling bath by adding more coolant (e.g., ice, dry ice).[3][5]
-
If the temperature continues to rise, and it is safe to do so, prepare for an emergency quench by pouring the reaction mixture into a large volume of crushed ice.[3]
-
-
Potential Causes & Preventative Solutions:
-
Addition Rate Too Fast: The rate of heat generation is exceeding the system's cooling capacity. In future experiments, reduce the addition rate of the nitrating agent.[3][5]
-
Inadequate Cooling: The cooling bath may be insufficient for the reaction scale. Ensure the flask has good surface area contact with a properly maintained, low-temperature bath (e.g., NaCl/ice or dry ice/acetone).[7][10]
-
Poor Stirring: Inefficient stirring can create localized hot spots. Ensure vigorous and consistent stirring throughout the reaction.[10]
-
High Reactant Concentration: Overly concentrated solutions can lead to a more intense exotherm. Consider using more dilute solutions if problems persist.[5]
-
-
Issue 2: Low Yield of the Desired Product
-
Question: The yield of my this compound is significantly lower than expected. What are the potential temperature-related causes?
-
Answer: Low yields are often linked to improper temperature control leading to side reactions.
-
Potential Causes & Preventative Solutions:
-
Oxidation/Decomposition: If the temperature was allowed to spike, the starting material or product may have been oxidized, often indicated by a dark brown or black reaction mixture.[8] Strict adherence to low-temperature addition is critical.
-
Over-Nitration: Higher temperatures can promote the formation of dinitro byproducts.[5][6] Maintain the recommended low-temperature profile during addition and stirring.
-
Incomplete Reaction: If the final heating step (if required by the protocol) is not performed or is too short, the reaction may not go to completion. Monitor reaction progress using a technique like Thin Layer Chromatography (TLC).
-
-
Data Presentation
Table 1: Summary of Reaction Conditions for the Nitration of 2,6-dichloropyridin-4-amine
| Parameter | Procedure 1 | Procedure 2 |
| Starting Material | 2,6-dichloropyridin-4-amine | 2,6-dichloropyridin-4-amine |
| Nitrating Agent | 70% HNO₃ in conc. H₂SO₄ | Potassium Nitrate (KNO₃) in conc. H₂SO₄ |
| Initial Temp. | -5 °C | Room Temperature |
| Addition Temp. | Kept below 10 °C | Room Temperature |
| Post-Addition Temp. | 0-10 °C, then RT, then 80 °C | Held at Room Temperature for 6h |
| Reported Yield | 94% (mono-nitro product)[7] | 43% (mono-nitro), 17% (dinitro)[6] |
Experimental Protocols
Protocol: Nitration of 2,6-dichloropyridin-4-amine
This protocol is adapted from a high-yield synthesis method.[7]
Materials:
-
2,6-dichloropyridin-4-amine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
70% Nitric Acid (HNO₃)
-
Concentrated Aqueous Ammonia (NH₃)
-
Cooling baths: NaCl/ice and dry ice/acetone
-
Standard laboratory glassware, including a three-necked flask, dropping funnel, and thermometer.
Methodology:
-
Dissolution: In a round-bottom flask, add 3.0 g (18.5 mmol) of 2,6-dichloropyridin-4-amine to 40 mL of concentrated H₂SO₄.
-
Initial Cooling: Cool the flask in a NaCl/ice bath to an internal temperature of -5 °C. Stir until a homogenous solution is obtained.
-
Prepare Nitrating Mixture: In a separate beaker, prepare a solution of 2.0 g (22.2 mmol) of 70% HNO₃ in 2 mL of concentrated H₂SO₄. Ensure this mixture is pre-chilled.
-
Controlled Addition: Slowly add the nitrating mixture from step 3 to the main reaction flask dropwise using a dropping funnel. Crucially, monitor the internal thermometer and adjust the addition rate to ensure the reaction temperature does not exceed 10 °C. [7]
-
Low-Temperature Stirring: Once the addition is complete, continue to stir the mixture at 0-10 °C for 30 minutes.
-
Warming: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 30 minutes.
-
Heating: Heat the reaction mixture to 80 °C and maintain this temperature with stirring for 1 hour.
-
Quenching: Allow the mixture to cool back to room temperature and then carefully pour it onto 200 g of crushed ice with vigorous stirring.
-
Neutralization: Cool the resulting yellow suspension in a dry ice/acetone bath. Slowly add concentrated aqueous NH₃ until the pH is approximately 4. This step is also exothermic and requires careful cooling.
-
Isolation: Collect the yellow solid product by filtration, wash it with ice-cold water, and dry it under high vacuum.
Visualizations
Caption: Key steps in the nitration of 2,6-dichloropyridin-4-amine, highlighting temperature control points.
Caption: Decision tree for troubleshooting common temperature-related issues during the reaction.
References
- 1. vpscience.org [vpscience.org]
- 2. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 2,6-DICHLORO-3-NITRO-4-AMINOPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
safe handling and storage procedures for 2,6-dichloro-3-nitropyridin-4-amine
This technical support center provides guidance on the safe handling and storage of 2,6-dichloro-3-nitropyridin-4-amine for researchers, scientists, and drug development professionals.
Troubleshooting Guides and FAQs
Handling Procedures
-
Q1: What are the primary hazards associated with this compound?
-
Q2: What personal protective equipment (PPE) is required when handling this compound?
-
A2: Always handle this compound in a well-ventilated area.[3] The following PPE is mandatory:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[3]
-
Skin Protection: Wear compatible chemical-resistant gloves and protective clothing to prevent skin exposure.[2][3]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3]
-
-
-
Q3: What should I do in case of accidental skin or eye contact?
-
Q4: What is the correct procedure for cleaning up a spill?
Storage Procedures
-
Q5: What are the recommended storage conditions for this compound?
-
Q6: Are there any incompatible materials I should avoid storing this compound with?
-
A6: It is recommended to store this compound apart from foodstuff containers or incompatible materials.[3] While specific incompatibilities are not detailed in the provided search results, as a general precaution for chlorinated and nitrated compounds, avoid strong oxidizing agents and bases.
-
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C5H3Cl2N3O2 | [1][6] |
| Molecular Weight | 208.00 g/mol | [1] |
| Melting Point | 148-150°C | [5][6] |
| Boiling Point (Predicted) | 426.6°C at 760 mmHg | [5][6] |
| Storage Temperature | -20°C (Freezer, Under Inert Atmosphere) | [5][6] |
Experimental Protocols
Protocol 1: Safe Weighing and Handling of this compound
-
Preparation:
-
Ensure the work area is a designated chemical fume hood or a well-ventilated space.
-
Don all required PPE: safety goggles with side shields, chemical-resistant gloves, and a lab coat.
-
Have spill cleanup materials readily available.
-
-
Procedure:
-
Carefully open the container to avoid creating airborne dust.
-
Use a clean spatula to transfer the desired amount of the compound to a tared weighing vessel.
-
Perform all manipulations within the fume hood to minimize inhalation exposure.
-
Once the desired amount is weighed, securely close the primary container.
-
-
Post-Handling:
-
Clean the spatula and weighing vessel.
-
Wipe down the work surface.
-
Remove and properly dispose of gloves.
-
Wash hands thoroughly with soap and water.
-
Visualizations
References
Technical Support Center: Synthesis of 2,6-dichloro-3-nitropyridin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing over-nitration during the synthesis of 2,6-dichloro-3-nitropyridin-4-amine.
Troubleshooting Guide
Q1: My reaction is resulting in a low yield of the desired this compound and a significant amount of dark, insoluble material. What could be the cause?
A: This issue often arises from overly harsh reaction conditions. The pyridine ring is less reactive to electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom.[1] Consequently, forcing the reaction with high temperatures or highly concentrated reagents can lead to degradation of the starting material and product, resulting in charring and reduced yields.
To troubleshoot this, consider the following:
-
Temperature Control: Ensure precise and stable temperature control throughout the reaction. For the nitration of 2,6-dichloropyridin-4-amine, maintaining a low temperature, particularly during the addition of the nitrating agent, is crucial. A recommended range is between -5°C and 10°C.[2]
-
Reagent Purity: Verify the purity of your starting material, 2,6-dichloropyridin-4-amine, and the freshness of your reagents (concentrated sulfuric acid and nitric acid). Impurities can lead to unwanted side reactions and decomposition.
Q2: I am observing a significant amount of a di-nitrated byproduct. How can I control the reaction to favor mono-nitration?
A: Over-nitration is a common challenge in the synthesis of nitropyridines, especially when the pyridine ring is substituted with activating groups.[1] While the chloro and amino groups in the starting material have opposing effects, careful control of reaction parameters is essential to favor the desired mono-nitrated product.
Strategies to minimize di-nitration include:
-
Temperature Management: Lowering the reaction temperature can significantly reduce the rate of the second nitration, thereby favoring the mono-nitrated product.[1]
-
Stoichiometry of the Nitrating Agent: Use a minimal excess of the nitrating agent. A large excess dramatically increases the probability of multiple nitrations.[1] A slight excess (e.g., 1.2 equivalents) of nitric acid is a good starting point.[2]
-
Slow Addition of the Nitrating Agent: Add the nitrating agent dropwise or in small portions to the reaction mixture.[1] This maintains a low concentration of the active nitrating species at any given time, thus promoting mono-substitution.
-
Reaction Time Monitoring: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction once the formation of the desired product is maximized and before significant di-nitration occurs.[1]
Q3: The work-up procedure is resulting in a poor recovery of the product. What are the best practices for isolation and purification?
A: The work-up and purification steps are critical for obtaining a high yield of pure this compound.
Key recommendations for the work-up procedure:
-
Quenching: The reaction mixture should be carefully poured onto crushed ice with stirring to dissipate the heat of dilution of the strong acids.[2]
-
Neutralization: Neutralize the acidic solution slowly with a suitable base, such as concentrated ammonium hydroxide or a saturated sodium carbonate solution, while maintaining a low temperature (e.g., using a dry ice/acetone bath).[2] The product will precipitate as a solid. The target pH for precipitation is typically around 4 to 8.[1][2]
-
Filtration and Washing: Collect the precipitated solid by filtration and wash it thoroughly with cold deionized water to remove any remaining salts and acids.[2]
-
Drying: Dry the product under high vacuum to remove residual water.[2]
-
Recrystallization: If further purification is needed, the crude product can be recrystallized from a suitable solvent like acetone.[1]
Frequently Asked Questions (FAQs)
Q4: Why is the nitration of pyridine derivatives challenging?
A: The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic substitution reactions like nitration.[1] This inherent lack of reactivity often necessitates harsh reaction conditions, such as the use of fuming nitric acid and high temperatures, which can lead to low yields and the formation of byproducts.[1]
Q5: How do the existing substituents on the starting material (2,6-dichloro-pyridin-4-amine) influence the nitration reaction?
A: The substituents on the pyridine ring play a crucial role in directing the position of nitration and influencing the ring's reactivity.[1]
-
Amino Group (-NH2): This is an electron-donating group that activates the pyridine ring, making it more susceptible to electrophilic attack.
-
Chlorine Atoms (-Cl): These are electron-withdrawing groups that deactivate the ring.[1] The interplay of these groups directs the incoming nitro group primarily to the 3-position.
Q6: Are there alternative methods to direct nitration for synthesizing this compound?
A: While direct nitration is a common method, alternative approaches for synthesizing nitropyridines exist to avoid issues like over-nitration.[1] However, for the specific synthesis of this compound, the direct nitration of 2,6-dichloropyridin-4-amine is the most prominently documented method. For other nitropyridines, methods involving the nitration of pyridine-N-oxides are sometimes employed as the N-oxide group activates the ring towards electrophilic substitution.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on a reported procedure for the nitration of 2,6-dichloropyridin-4-amine.[2]
Materials:
-
2,6-dichloropyridin-4-amine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
70% Nitric Acid (HNO₃)
-
Crushed Ice
-
Concentrated Ammonium Hydroxide (NH₄OH) or Saturated Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
-
Acetone (for recrystallization, if necessary)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a thermometer, cool 40 mL of concentrated sulfuric acid to -5°C using an ice-salt bath.
-
Slowly add 3.0 g (18.5 mmol) of 2,6-dichloropyridin-4-amine to the cold sulfuric acid while stirring. Continue stirring at -5°C until a homogeneous solution is obtained.
-
Prepare a nitrating mixture by slowly adding 2.0 g (22.2 mmol, 1.2 equivalents) of 70% nitric acid to 2 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of the amine in sulfuric acid, ensuring the internal reaction temperature does not exceed 10°C.
-
After the addition is complete, stir the reaction mixture at a temperature between 0°C and 10°C for 30 minutes.
-
Allow the mixture to warm to room temperature and continue stirring for an additional 30 minutes.
-
Carefully pour the reaction mixture onto approximately 200 g of crushed ice with vigorous stirring.
-
Neutralize the resulting yellow suspension by the slow addition of concentrated ammonium hydroxide or saturated sodium carbonate solution. Maintain the temperature of the mixture by using a dry ice/acetone bath, until a pH of approximately 4 is reached.[2]
-
Collect the precipitated yellow solid by filtration.
-
Wash the solid with ice-cold water until the washings are neutral.
-
Dry the product under high vacuum to yield this compound.
-
If necessary, the product can be further purified by recrystallization from acetone.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 2,6-dichloropyridin-4-amine | [2] |
| Nitrating Agent | 70% HNO₃ in conc. H₂SO₄ | [2] |
| Molar Ratio (Nitric Acid:Amine) | 1.2 : 1 | [2] |
| Reaction Temperature | -5°C to 10°C | [2] |
| Reaction Time | 1 hour | [2] |
| Reported Yield | 94% | [2] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway showing the desired synthesis and the over-nitration side reaction.
References
troubleshooting unexpected results in reactions with 2,6-dichloro-3-nitropyridin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-dichloro-3-nitropyridin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the main applications of this compound?
A1: this compound is a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. Its reactive nature, due to the presence of two chlorine atoms and a nitro group on the pyridine ring, makes it a key building block in nucleophilic aromatic substitution (SNAr) reactions. These reactions are crucial for creating a variety of substituted pyridine derivatives, many of which exhibit biological activity. For instance, derivatives of this compound are explored as potential inhibitors of signaling pathways like the JAK-STAT pathway.
Q2: What is the expected regioselectivity in nucleophilic aromatic substitution (SNAr) reactions with this compound?
A2: In SNAr reactions with this compound, nucleophilic attack is favored at the C2 position (ortho to the nitro group) over the C6 position (para to the nitro group).[1][2] This is due to the strong electron-withdrawing inductive effect of the adjacent nitro group, which makes the C2 position more electron-deficient and thus more susceptible to nucleophilic attack.[1][2] This regioselectivity is often kinetically controlled.[1][2]
Q3: What are the common safety precautions when handling this compound?
A3: this compound is harmful if swallowed, in contact with skin, or inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation.[3] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Product
Q: My reaction is resulting in a low yield of the target substituted pyridine. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Reaction Temperature: The reaction temperature is critical. For nucleophilic aromatic substitution on activated pyridines, temperatures can range from room temperature to reflux. An insufficient temperature may lead to a slow or incomplete reaction, while an excessively high temperature could promote side reactions or decomposition. It is advisable to perform small-scale experiments to optimize the temperature for your specific nucleophile and solvent system.
-
Choice of Base: Many SNAr reactions with amine nucleophiles require a base to neutralize the HCl generated. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate. The strength and steric hindrance of the base can influence the reaction rate and selectivity. If your reaction is sluggish, consider using a stronger, non-nucleophilic base.
-
Solvent Selection: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are often preferred as they can solvate the charged intermediate (Meisenheimer complex) and accelerate the reaction.
-
Purity of Starting Materials: Ensure the purity of your this compound and the nucleophile. Impurities can interfere with the reaction and lead to the formation of side products.
Issue 2: Formation of Unexpected Products
Q: I have isolated a product with a different substitution pattern than expected. What could be the cause?
A: The most likely cause is the formation of a regioisomer.
-
Isomeric Impurity in Starting Material: The synthesis of this compound can sometimes co-produce the isomeric 2,6-dichloro-5-nitropyridin-4-amine.[4] If this isomer is present in your starting material, it will react with the nucleophile to give the corresponding 5-nitro substituted product. It is crucial to verify the purity of the starting material by techniques like NMR spectroscopy or HPLC.
-
Unexpected Regioselectivity: While substitution at the C2 position is generally favored, certain reaction conditions or bulky nucleophiles might lead to substitution at the C6 position.[1][2] Analyze your product carefully to confirm the substitution pattern.
Q: I am observing the formation of a dark, insoluble material in my reaction mixture. What could this be?
A: This could be due to several side reactions:
-
Decomposition: this compound may be unstable under strongly basic or high-temperature conditions, leading to polymerization or decomposition.
-
Formation of Azoxy Compounds: Under reductive conditions, even if unintentional (e.g., presence of certain metals or reducing agents as impurities), nitro groups on pyridine rings can be reduced to form highly colored azoxy or azo compounds.[5][6]
Issue 3: Difficulty in Product Purification
Q: I am having trouble purifying my final product from the reaction mixture. What are some effective purification strategies?
A: Purification of substituted pyridines can be challenging due to their polarity.
-
Column Chromatography: Silica gel column chromatography is the most common method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[7]
-
Acid-Base Extraction: The basicity of the pyridine nitrogen can be exploited for purification. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate or re-extract the purified product.
Data Presentation
Table 1: Regioisomeric Purity in the Synthesis of 4-Amino-2-chloro-3-nitropyridine
| Product | Yield (%) | Purity (%) |
| 4-amino-2-chloro-3-nitropyridine | 75-85 | 95-99 |
| 4-amino-2-chloro-5-nitropyridine (Isomer) | 15-25 | 95-99 |
Data obtained from a patented synthesis method.[4]
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).
-
Addition of Reagents: Add the amine nucleophile (1.0-1.2 eq.) to the solution. If the amine is used as its hydrochloride salt, add a non-nucleophilic base such as triethylamine (2.0-2.2 eq.) or diisopropylethylamine (DIPEA).
-
Reaction Conditions: Stir the reaction mixture at an optimized temperature (ranging from room temperature to 80 °C) for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If DMF or DMSO is used as the solvent, pour the reaction mixture into ice water to precipitate the product. If a more volatile solvent is used, it can be removed under reduced pressure.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization.
Protocol 2: Ammonolysis of 2,6-Dichloro-3-nitropyridine (for a related compound)
This protocol describes the synthesis of 2-amino-6-chloro-3-nitropyridine from a related starting material and can be adapted.[8][9]
-
Reaction Setup: Dissolve 2,6-dichloro-3-nitropyridine (1.0 eq.) in methanol at room temperature.
-
Addition of Ammonia: To the solution, add a 25% aqueous ammonia solution (1.4 eq.) at room temperature.
-
Reaction Conditions: Heat the resulting mixture to 35-40 °C and stir for several hours.
-
Product Isolation: After the reaction is complete, cool the mixture and collect the precipitated product by filtration.
Visualizations
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C5H3Cl2N3O2 | CID 282740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 9. 2-Amino-6-chloro-3-nitropyridine | 27048-04-0 [chemicalbook.com]
optimization of solvent systems for reactions involving this compound
Technical Support Center: Optimization of Solvent Systems
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing solvent systems for chemical reactions. As the ideal solvent is highly dependent on the specific reactants, products, and reaction mechanism, this document focuses on general principles and systematic approaches to solvent selection and optimization.
Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding or has a very low yield. Could the solvent be the problem?
A1: Yes, the solvent is a critical parameter that can significantly impact reaction success.[1] An inappropriate solvent can lead to several issues:
-
Poor Solubility: Reactants must be sufficiently dissolved to interact. If one or more of your starting materials are not soluble in the chosen solvent, the reaction will be slow or may not occur at all.[2]
-
Reaction Mechanism Inhibition: Solvents can influence the stability of reactants, intermediates, and transition states.[3] For example, polar protic solvents can stabilize carbocation intermediates in SN1 reactions, speeding them up, but can hinder SN2 reactions by solvating the nucleophile, making it less reactive.[4][5]
-
Unwanted Reactivity: The solvent itself should be inert under the reaction conditions.[2] Protic solvents (like alcohols or water) will react with highly reactive reagents such as Grignard reagents or organolithiums.[6]
Q2: How does solvent polarity affect my reaction's rate and selectivity?
A2: Solvent polarity can dramatically influence reaction kinetics and the product distribution.[7]
-
Reaction Rate: The effect of polarity depends on the change in charge distribution between the reactants and the transition state.[3]
-
Selectivity: The polarity of a solvent can alter the energy difference between competing transition states, thereby influencing the selectivity (e.g., chemo-, regio-, or stereoselectivity) of a reaction. For instance, in Diels-Alder reactions, high solvent polarity can favor the formation of the endo product.[8]
Q3: I'm observing significant side product formation. How can changing the solvent help?
A3: Changing the solvent can suppress side reactions by altering the relative rates of the desired and undesired pathways. A solvent may selectively stabilize the transition state of the desired reaction over competing side reactions.[1] For example, a less polar solvent might disfavor a side reaction that proceeds through a highly charged intermediate. Screening a variety of solvents with different properties is a key strategy to improve selectivity.[1]
Q4: My product is precipitating out of the reaction mixture. Is this a problem?
A4: Product precipitation can be either advantageous or problematic. If the desired product is the only species precipitating, this can drive the reaction equilibrium forward and simplify purification. However, if the product co-precipitates with byproducts or occludes starting materials, it can lead to a messy reaction and low isolated yield. If precipitation is an issue, consider a solvent system in which the product has higher solubility or run the reaction at a higher temperature (if the product is stable).
Q5: What is the difference between polar protic and polar aprotic solvents, and how do I choose between them?
A5: The key difference is their ability to act as hydrogen bond donors.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) contain O-H or N-H bonds and can form hydrogen bonds.[9] They are excellent at solvating both cations and anions. They favor reactions that proceed through charged intermediates, like the SN1 reaction, by stabilizing the carbocation.[5]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) have large dipole moments but lack O-H or N-H bonds.[9] They are good at solvating cations but are less effective at solvating anions. This leaves anions "naked" and highly reactive, making these solvents ideal for reactions that require a strong, unencumbered nucleophile, such as SN2 reactions.[4]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common solvent-related issues.
| Symptom / Observation | Potential Solvent-Related Cause | Suggested Action / Troubleshooting Steps |
| Low or No Conversion | 1. Poor solubility of one or more reactants.[2] 2. Solvent is inhibiting the reaction mechanism (e.g., stabilizing reactants more than the transition state).[3] | 1. Check the solubility of your starting materials individually in the reaction solvent. 2. Screen a panel of solvents with varying polarities (e.g., Toluene, THF, Acetonitrile, DMSO).[1] 3. Consider a co-solvent system to improve solubility. |
| Multiple Products / Poor Selectivity | The solvent favors a competing reaction pathway.[8] | 1. Screen solvents of different classes (e.g., aprotic, protic, nonpolar).[8] 2. Analyze how solvent polarity might affect the transition states of the desired vs. undesired pathways.[8] 3. Lowering the reaction temperature, if possible, can often increase selectivity. |
| Product Decomposition | 1. The solvent's boiling point is too high, requiring excessive heat.[2] 2. The solvent is not inert and is reacting with the product. | 1. Choose a lower-boiling solvent and run the reaction at a lower temperature.[2] 2. Ensure the solvent is purified and free of contaminants (e.g., peroxides in ethers, water in aprotic solvents).[10] 3. If the workup procedure causes decomposition, test product stability separately with the acids/bases used.[11] |
| Difficult Workup / Emulsion | The solvent has partial miscibility with the extraction solvent (often water). | 1. If an emulsion forms during aqueous extraction, add brine (saturated NaCl solution) to help break it.[1] 2. Consider switching to a solvent that is clearly immiscible with water, such as dichloromethane or ethyl acetate.[2] |
| Yield > 100% | Residual solvent remains in the isolated product. | 1. Dry the product under high vacuum for an extended period. 2. Use analytical techniques (e.g., 1H NMR) to confirm the absence of solvent.[1] |
Data Presentation: Common Solvent Properties
Choosing a solvent often involves balancing multiple properties. This table summarizes key parameters for common laboratory solvents.[12][13][14][15][16]
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (20°C) | Polarity Class |
| n-Hexane | C₆H₁₄ | 69 | 1.9 | Nonpolar |
| Toluene | C₇H₈ | 111 | 2.4 | Nonpolar |
| Diethyl Ether | C₄H₁₀O | 35 | 4.3 | Nonpolar |
| Dichloromethane (DCM) | CH₂Cl₂ | 40 | 9.1 | Polar Aprotic |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.5 | Polar Aprotic |
| Ethyl Acetate | C₄H₈O₂ | 77 | 6.0 | Polar Aprotic |
| Acetone | C₃H₆O | 56 | 21 | Polar Aprotic |
| Acetonitrile (MeCN) | C₂H₃N | 82 | 37.5 | Polar Aprotic |
| Dimethylformamide (DMF) | C₃H₇NO | 153 | 36.7 | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 47 | Polar Aprotic |
| Ethanol | C₂H₅OH | 78 | 24.5 | Polar Protic |
| Methanol | CH₃OH | 65 | 32.7 | Polar Protic |
| Water | H₂O | 100 | 80.1 | Polar Protic |
Experimental Protocols
Protocol 1: General Solvent Screening for Reaction Optimization
This protocol outlines a systematic method for screening solvents to identify optimal conditions for yield and selectivity.[17][18]
Objective: To determine the effect of different solvents on the outcome of a chemical reaction.
Materials:
-
Reactants (A and B), catalyst (if required).
-
A panel of 5-8 dried solvents with a range of polarities (e.g., Hexane, Toluene, THF, Ethyl Acetate, Acetonitrile, DMSO, Ethanol).
-
Internal standard for quantitative analysis (e.g., 1,3,5-trimethoxybenzene for 1H NMR).
-
Small, identical reaction vials with stir bars.
-
Analytical equipment (TLC, GC-MS, LC-MS, or NMR).
Procedure:
-
Preparation: Ensure all glassware is oven-dried and solvents are anhydrous, especially for moisture-sensitive reactions.[10]
-
Reaction Setup: In parallel, set up the reaction in each of the selected solvents. To each vial, add:
-
Reactant A (e.g., 0.2 mmol).
-
Reactant B (e.g., 0.22 mmol, 1.1 equiv).
-
Catalyst (if applicable, e.g., 10 mol%).
-
The selected solvent (e.g., 1.0 mL to achieve 0.2 M concentration).
-
-
Execution: Stir all reactions under identical conditions (temperature, atmosphere) for a predetermined time (e.g., 12-24 hours).
-
Monitoring: Monitor the progress of each reaction by TLC at regular intervals to assess the consumption of starting materials and the formation of products.
-
Workup and Analysis:
-
At the end of the reaction time, quench all reactions identically.
-
Add a precise amount of the internal standard to each vial.
-
Perform a standardized workup (e.g., aqueous wash, extraction).
-
Remove the solvent under reduced pressure.
-
Analyze the crude residue by 1H NMR, GC-MS, or LC-MS to determine the conversion and the ratio of product to byproducts.[18]
-
-
Evaluation: Compare the results across all solvents to identify the one(s) that provide the highest conversion and selectivity. Further optimization of concentration and temperature can be performed using the best-performing solvent.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Topics in Organic Chemistry: Solvent Selection in Organic Chemistry Labs: What You Need to Know [chemistrywithdrsantosh.com]
- 3. Solvent effects - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting [chem.rochester.edu]
- 11. How To [chem.rochester.edu]
- 12. depts.washington.edu [depts.washington.edu]
- 13. scribd.com [scribd.com]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. Properties of Solvents Used in Organic Chemistry [murov.info]
- 16. www1.chem.umn.edu [www1.chem.umn.edu]
- 17. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Synthesis of 2,6-dichloro-3-nitropyridin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 2,6-dichloro-3-nitropyridin-4-amine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when moving from laboratory to pilot or production scale.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Nitration | - Verify Nitrating Agent Quality: Ensure the nitric acid and sulfuric acid are of appropriate concentration and free of contaminants. - Optimize Reaction Temperature: Maintain a consistent and controlled temperature throughout the reaction. For the nitration of 2,6-dichloropyridin-4-amine, temperatures should be kept low (e.g., -5°C to 10°C) during the addition of the nitrating agent to prevent runaway reactions and side product formation. - Monitor Reaction Progress: Use analytical techniques such as TLC or HPLC to monitor the consumption of the starting material and the formation of the product. |
| Side Reactions | - Control Stoichiometry: Use a minimal excess of the nitrating agent to reduce the likelihood of over-nitration.[1] - Slow Addition of Reagents: Add the nitrating mixture dropwise to the substrate solution to avoid localized high concentrations of the nitrating agent.[1] |
| Product Loss During Workup | - Controlled Quenching: Pour the reaction mixture slowly onto crushed ice to precipitate the product. Rapid addition can lead to localized heating and potential degradation. - pH Adjustment: Carefully neutralize the solution with a base like ammonium hydroxide to a pH of around 4-7 to ensure complete precipitation of the amine product.[1] |
Issue 2: Formation of Impurities
| Potential Cause | Troubleshooting Steps |
| Over-Nitration (Dinitration) | - Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of a second nitration.[1] - Limit Reaction Time: Monitor the reaction closely and stop it once the desired mono-nitrated product has reached its maximum concentration.[1] - Control Stoichiometry: Avoid a large excess of the nitrating agent.[1] |
| Isomer Formation | - Optimize Nitrating Agent: The choice of nitrating agent and reaction conditions can influence isomer distribution. Nitration with a mixture of nitric acid and sulfuric acid is a common method.[2] - Purification: Isomers may need to be separated by chromatography, which can be challenging at a large scale.[2] Consider recrystallization from a suitable solvent system. |
| Degradation of Starting Material or Product | - Temperature Control: Avoid excessive temperatures during the reaction and workup, as nitropyridines can be thermally sensitive. - Material Purity: Ensure the starting 2,6-dichloropyridin-4-amine is of high purity to prevent side reactions from impurities. |
Issue 3: Difficulties in Purification
| Potential Cause | Troubleshooting Steps |
| Co-precipitation of Impurities | - Controlled Precipitation: Ensure slow and controlled precipitation during quenching and neutralization to minimize the trapping of impurities. - Washing: Thoroughly wash the filtered product with cold deionized water to remove residual acids and salts.[1] |
| Product Insolubility | - Solvent Screening for Recrystallization: If further purification is needed, perform a solvent screen to find a suitable solvent or solvent mixture for recrystallization. - Slurry Washing: Wash the crude product with a solvent in which the impurities are soluble but the product has low solubility. |
| Large-Scale Chromatography Challenges | - Alternative Purification Methods: For large-scale operations, consider alternatives to column chromatography, such as recrystallization or fractional precipitation. - Optimized Chromatography: If chromatography is necessary, optimize the mobile phase and stationary phase for efficient separation and scalability. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for scaling up the production of this compound?
A1: A common and effective route is the direct nitration of 2,6-dichloropyridin-4-amine. This method involves dissolving the starting material in concentrated sulfuric acid, followed by the controlled addition of a nitrating agent, typically a mixture of nitric acid and sulfuric acid, at low temperatures.[1]
Q2: What are the critical safety precautions to consider when scaling up this synthesis?
A2: Nitration reactions are highly exothermic and can be hazardous if not properly controlled. Key safety measures include:
-
Strict Temperature Control: Use a reliable cooling system to manage the heat generated during the reaction.
-
Slow Reagent Addition: Add the nitrating agent slowly to prevent a rapid and uncontrolled reaction.
-
Adequate Ventilation: Work in a well-ventilated area or a fume hood to handle the corrosive and potentially toxic fumes.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, face shields, and acid-resistant gloves.
Q3: How can I minimize the formation of the dinitro- impurity?
A3: To minimize dinitration, you should carefully control the reaction conditions. This includes using a minimal excess of the nitrating agent, maintaining a low reaction temperature, and monitoring the reaction to stop it before significant amounts of the dinitro- product are formed.[1]
Q4: What is a suitable method for purifying the final product on a large scale?
A4: For large-scale purification, recrystallization is often more practical than chromatography. You will need to identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution or are easily filtered off. Washing the crude product with appropriate solvents to remove specific impurities can also be an effective step.
Q5: Can continuous flow chemistry be used for this synthesis?
A5: Yes, continuous flow synthesis is a valuable technique for scaling up nitration reactions. It offers improved heat transfer and mixing, which enhances safety and can lead to better control over the reaction, potentially increasing yield and purity while minimizing the formation of byproducts.[3]
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound and its Precursor
| Starting Material | Reagents | Reaction Conditions | Yield | Reference |
| 2,6-dichloropyridin-4-amine | 70% HNO₃, conc. H₂SO₄ | -5°C to 10°C, then room temp. | 94% | [1] |
| 2,6-dichloro-4-nitroaminopyridine | conc. H₂SO₄ | Steam bath for 30 min | 78% | [1] |
| 2,6-dichloropyridine | conc. H₂SO₄, fuming HNO₃ | 0°C, then 65°C for 2h | 46% (of 2,6-dichloro-3-nitropyridine) | [4] |
| 2,6-dichloropyridine | conc. H₂SO₄, 98% HNO₃ | <50°C, then 100-105°C for 5h | 75.38% (of 2,6-dichloro-3-nitropyridine) | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2,6-dichloropyridin-4-amine
Materials:
-
2,6-dichloropyridin-4-amine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
70% Nitric Acid (HNO₃)
-
Crushed Ice
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Deionized Water
Procedure:
-
In a round bottom flask equipped with a stirrer and a thermometer, cool 40 mL of concentrated H₂SO₄ to -5°C using an ice/salt bath.
-
Slowly add 3.0 g (18.5 mmol) of 2,6-dichloropyridin-4-amine to the cold sulfuric acid while stirring until a homogenous solution is obtained.
-
Prepare a nitrating mixture by slowly adding 2.0 g (22.2 mmol) of 70% HNO₃ to 2 mL of concentrated H₂SO₄, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of the amine in sulfuric acid, ensuring the internal temperature does not exceed 10°C.
-
Stir the reaction mixture at 0-10°C for 30 minutes.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Heat the mixture to 80°C and stir for 1 hour.
-
Cool the reaction mixture to room temperature and pour it slowly onto 200 g of crushed ice with constant stirring.
-
Neutralize the resulting yellow suspension by the slow addition of concentrated aqueous NH₄OH to a pH of approximately 4, while maintaining a low temperature with a dry ice/acetone bath.
-
Collect the yellow solid by filtration, wash it with ice-cold water, and dry it under high vacuum to yield this compound.[1]
Visualizations
Caption: Synthesis pathway for this compound.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 3. researchgate.net [researchgate.net]
- 4. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 5. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Spectroscopic Showdown: Unambiguous 1H and 13C NMR Assignment of 2,6-dichloro-3-nitropyridin-4-amine
A comprehensive guide for researchers, scientists, and drug development professionals comparing the NMR spectral data of 2,6-dichloro-3-nitropyridin-4-amine with a structurally related compound, 2,6-dichloropyridine. This guide provides detailed experimental protocols, tabulated spectral data, and a visual representation of the structural relationships for clear signal assignment.
The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for determining the molecular structure of organic compounds. This guide presents a detailed analysis and comparison of the 1H and 13C NMR spectra of this compound, a key intermediate in various synthetic pathways, against the less substituted 2,6-dichloropyridine. The introduction of nitro and amino functional groups induces significant changes in the electronic environment of the pyridine ring, leading to distinct chemical shifts that are critical for unambiguous spectral assignment.
Comparative NMR Data Analysis
The following tables summarize the experimentally determined 1H and 13C NMR chemical shifts for this compound and 2,6-dichloropyridine. The data highlights the influence of the nitro and amino substituents on the pyridine ring's magnetic environment.
Table 1: 1H NMR Spectral Data Comparison
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| This compound | H-5 | 6.91 | Singlet |
| -NH2 | 8.24 | Singlet | |
| 2,6-dichloropyridine | H-3, H-5 | ~7.3 | Doublet |
| H-4 | ~7.7 | Triplet |
Table 2: 13C NMR Spectral Data Comparison
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | C-2 | 149.2 |
| C-3 | 118.9 | |
| C-4 | 152.4 | |
| C-5 | 109.8 | |
| C-6 | 145.3 | |
| 2,6-dichloropyridine | C-2, C-6 | 151.2 |
| C-3, C-5 | 123.5 | |
| C-4 | 140.1 |
Experimental Protocols
The following is a standard protocol for the acquisition of high-quality 1H and 13C NMR spectra for pyridine derivatives.
Sample Preparation:
-
Approximately 5-10 mg of the solid sample (e.g., this compound) was accurately weighed.
-
The sample was dissolved in approximately 0.6 mL of a deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6), in a standard 5 mm NMR tube.
-
The solution was thoroughly mixed to ensure homogeneity.
NMR Data Acquisition:
-
Instrumentation: NMR spectra were recorded on a 400 MHz spectrometer.
-
1H NMR Spectroscopy:
-
A standard one-pulse sequence was utilized.
-
The spectral width was set to encompass all expected proton resonances.
-
A sufficient number of scans (typically 8-16) were acquired to achieve an adequate signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds was employed between scans.
-
-
13C NMR Spectroscopy:
-
Spectra were acquired with proton decoupling to simplify the spectrum to single lines for each carbon environment.
-
Due to the lower natural abundance of the 13C isotope, a larger number of scans (e.g., 1024 or more) was necessary.
-
A longer relaxation delay (e.g., 2-5 seconds) was used to ensure full relaxation of all carbon nuclei, particularly quaternary carbons.
-
Data Processing:
-
The acquired Free Induction Decays (FIDs) were processed using appropriate NMR software.
-
Processing steps included Fourier transformation, phase correction, and baseline correction.
-
Chemical shifts were referenced to the residual solvent peak (DMSO-d6 at δ 2.50 ppm for 1H and δ 39.52 ppm for 13C).
Structural Assignment and Rationale
The following diagram illustrates the molecular structure of this compound and the logical assignment of its NMR signals.
Caption: Molecular structure and NMR signal assignments for this compound.
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2,6-dichloro-3-nitropyridin-4-amine
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a detailed comparison of the expected mass spectrometry fragmentation pattern of 2,6-dichloro-3-nitropyridin-4-amine, offering insights into its characterization and analysis. By understanding its unique fragmentation signature, researchers can confidently identify this compound in complex matrices and differentiate it from isomeric impurities.
The mass spectrometric analysis of this compound, a halogenated and nitrated aromatic amine, reveals a characteristic fragmentation pattern dominated by the influence of its functional groups. The presence of two chlorine atoms, a nitro group, and an amine group on the pyridine ring dictates the primary cleavage pathways upon ionization.
Predicted Mass Spectrometry Fragmentation Pattern
While a publicly available experimental mass spectrum for this compound is not readily found, its fragmentation can be predicted based on the established principles of mass spectrometry for similar compounds.[1][2] The molecular formula of the compound is C₅H₃Cl₂N₃O₂ with a monoisotopic mass of approximately 206.96 Da.[3]
Upon electron impact ionization (EI), a common hard ionization technique, the molecule is expected to form a molecular ion (M⁺˙) that will subsequently undergo a series of fragmentation reactions. The most characteristic feature will be the isotopic pattern of the molecular ion and its fragments due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). This will result in M, M+2, and M+4 peaks with a relative intensity ratio of approximately 9:6:1.[1][4]
Key predicted fragmentation pathways include:
-
Loss of a Nitro Group (NO₂): A common fragmentation for nitroaromatic compounds is the loss of the nitro group as a radical (•NO₂), leading to a significant fragment ion.
-
Loss of a Chlorine Radical (•Cl): The cleavage of a carbon-chlorine bond can result in the loss of a chlorine radical.
-
Loss of Hydrogen Chloride (HCl): The elimination of a neutral molecule of HCl is another plausible fragmentation pathway.
-
Loss of Nitrous Acid (HNO₂): This can occur through rearrangement, especially in the presence of an adjacent amine group.
-
Ring Cleavage: At higher energies, the pyridine ring itself can fragment, leading to smaller charged species.
Electrospray ionization (ESI), a soft ionization technique, would be expected to primarily generate the protonated molecular ion [M+H]⁺, with less extensive fragmentation compared to EI.[1]
Comparison with Alternative Analytical Methods
While mass spectrometry is a powerful tool for the structural elucidation of this compound, other analytical techniques can provide complementary information. A comparison of these methods is summarized in the table below.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern for structural elucidation. | High sensitivity and specificity. | Isomers may have similar fragmentation patterns. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework and the chemical environment of each atom. | Unambiguous structure determination. | Lower sensitivity compared to MS; requires larger sample amounts. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Fast and non-destructive. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a crystalline solid. | Absolute structure determination. | Requires a single, high-quality crystal. |
Experimental Protocols
A detailed methodology for the mass spectrometric analysis of this compound is provided below.
Mass Spectrometry Analysis Protocol
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent such as methanol or acetonitrile to a final concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electron ionization or electrospray ionization).
-
Electron Ionization (EI) Method:
-
Introduce the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography.
-
Set the electron energy to 70 eV.
-
Acquire mass spectra over a mass range of m/z 50-300.
-
-
Electrospray Ionization (ESI) Method:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Operate the ESI source in positive ion mode.
-
Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimal values for the instrument and compound.
-
Acquire mass spectra over a mass range of m/z 50-300.
-
-
Data Analysis:
-
Identify the molecular ion peak and its characteristic isotopic pattern.
-
Propose fragmentation pathways based on the observed fragment ions and their mass differences from the molecular ion.
-
Compare the experimental spectrum with theoretical fragmentation patterns and spectral libraries, if available.
-
Visualizing Fragmentation and Analytical Workflows
To further clarify the fragmentation process and the analytical workflow, the following diagrams are provided.
Caption: Predicted EI fragmentation of this compound.
Caption: Comparison of analytical workflows: Mass Spectrometry vs. NMR.
References
A Comparative Analysis of the Reactivity of 2,6-dichloro-3-nitropyridin-4-amine and Other Dichloropyridines in Nucleophilic Aromatic Substitution
For researchers and professionals in drug development, substituted pyridines are pivotal building blocks. The strategic functionalization of dichloropyridines, in particular, opens avenues to a vast chemical space for the synthesis of novel therapeutic agents. The reactivity of these precursors is highly dependent on the substitution pattern of the pyridine ring. This guide provides a detailed comparison of the reactivity of 2,6-dichloro-3-nitropyridin-4-amine with other dichloropyridine isomers, with a focus on Nucleophilic Aromatic Substitution (SNAr) reactions.
The reactivity of dichloropyridines in SNAr reactions is primarily governed by the stability of the negatively charged Meisenheimer intermediate formed upon nucleophilic attack.[1] The electron-withdrawing nature of the pyridine nitrogen atom inherently makes the ring electron-deficient and thus susceptible to nucleophilic attack, especially at the positions ortho (2 and 6) and para (4) to the nitrogen.[2] The presence of additional electron-withdrawing groups, such as a nitro group, further enhances this reactivity. Conversely, electron-donating groups, like an amino group, tend to deactivate the ring towards nucleophilic attack.
Electronic Effects on Reactivity
The reactivity of the target compound, this compound, is dictated by a complex interplay of its substituents:
-
2,6-Dichloro positions: These chlorine atoms are the leaving groups in SNAr reactions. Their positions, ortho to the ring nitrogen, are activated.[3]
-
3-Nitro group: As a potent electron-withdrawing group, the nitro substituent strongly activates the pyridine ring for nucleophilic attack. It activates both the ortho (C2) and para (C6) positions towards substitution.[4]
-
4-Amino group: This electron-donating group deactivates the ring towards nucleophilic substitution.
The net effect is a nuanced reactivity profile where the strong activation by the nitro group is tempered by the deactivation from the amino group. In the closely related 2,6-dichloro-3-nitropyridine, nucleophilic attack is favored at the C2 position, which is ortho to the activating nitro group.[4] This preference is likely due to the strong inductive electron withdrawal by the adjacent nitro group, making the C2 position more electron-deficient.[4]
References
A Comparative Guide to Alternative Reagents for the Synthesis of 2,6-dichloro-3-nitropyridin-4-amine Derivatives
The synthesis of 2,6-dichloro-3-nitropyridin-4-amine and its derivatives is a critical process in the development of new pharmaceutical agents and agrochemicals.[1] These compounds serve as versatile intermediates for a variety of biologically active molecules.[1][2] The conventional synthesis method, while effective, often relies on harsh reagents and conditions. This guide provides a comparative analysis of alternative reagents and synthetic pathways, offering researchers and drug development professionals insights into improving yield, safety, and environmental impact.
Conventional Synthesis Pathway: Direct Nitration
The most established method for synthesizing this compound involves the direct nitration of 2,6-dichloropyridin-4-amine using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃). This electrophilic aromatic substitution is a robust and high-yielding reaction.
// Nodes Start [label="2,6-dichloropyridin-4-amine", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Conc. H₂SO₄\n70% HNO₃", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="Ice Quench\nNeutralization (aq. NH₃)\nFiltration & Drying", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Reagents [style=invis]; Reagents -> Product [label="Nitration\n0-10°C to RT", color="#4285F4", fontcolor="#202124"]; Product -> Workup [label="Isolation", color="#34A853", fontcolor="#202124"]; } caption { label = "Conventional direct nitration pathway."; fontsize = 12; fontname = "Arial"; }
Experimental Protocol: Conventional Direct Nitration [3]
-
To 40 mL of concentrated H₂SO₄ in a round-bottom flask cooled to -5°C, add 3.0 g (18.5 mmol) of 2,6-dichloropyridin-4-amine. Stir until a homogenous solution is achieved.
-
Prepare a nitrating mixture by slowly adding 2.0 g (22.2 mmol) of 70% HNO₃ to 2 mL of concentrated H₂SO₄.
-
Slowly add the nitrating mixture to the reaction flask, ensuring the internal temperature does not exceed 10°C.
-
Stir the reaction mixture at 0-10°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Heat the mixture to 80°C and stir for 1 hour.
-
Cool the mixture to room temperature and pour it onto 200 g of ice with stirring.
-
Neutralize the resulting yellow suspension to a pH of approximately 4 by the slow addition of concentrated aqueous ammonia, while maintaining a low temperature with a dry ice/acetone bath.
-
Collect the yellow solid by filtration, wash with ice-cold water, and dry under high vacuum.
Alternative Reagents and Pathways
Exploring alternatives to the standard nitrating mixture can lead to milder reaction conditions, different product selectivities, or improved safety profiles. A key alternative involves changing the synthetic strategy: first nitrating the pyridine ring and then introducing the amine group.
Alternative 1: Potassium Nitrate as a Nitrating Agent
One alternative to using a nitric acid/sulfuric acid mixture is the use of potassium nitrate (KNO₃) in concentrated sulfuric acid. While this avoids the handling of concentrated nitric acid, it can lead to different outcomes.
According to research by Yao et al., nitration of 2,6-dichloropyridin-4-amine with potassium nitrate in concentrated sulfuric acid at 25°C results in a mixture of 4-amino-2,6-dichloro-3-nitropyridine and the dinitrated product, 4-amino-2,6-dichloro-3,5-dinitropyridine.[4] While the dinitrated compound can be obtained in high yield (84%) at higher temperatures (80-85°C), the formation of a product mixture at lower temperatures necessitates chromatographic separation, complicating the purification process.[4]
Alternative Pathway 2: Nitration of 2,6-Dichloropyridine followed by Amination
This strategy reverses the order of functional group introduction. It begins with the nitration of commercially available 2,6-dichloropyridine, a precursor to many pyridine derivatives.[5][6] This intermediate, 2,6-dichloro-3-nitropyridine, can then theoretically be aminated.
A significant advantage of this pathway is the potential for a more environmentally friendly nitration step. The addition of sulfamic acid as a catalyst can greatly reduce the required amounts of nitric and sulfuric acid, thereby minimizing environmental pollution and simplifying wastewater treatment.[7]
However, the second step, amination, presents a regioselectivity challenge. In nucleophilic aromatic substitution on 2,6-dichloro-3-nitropyridine, the incoming nucleophile is directed to the positions ortho and para to the electron-withdrawing nitro group.[8] This means substitution is favored at the C2 and C6 positions, not the desired C4 position. Therefore, direct amination to form the 4-amino derivative is not straightforward and would likely result in other isomers.[8]
Experimental Protocol: Catalytic Nitration of 2,6-Dichloropyridine [7]
-
In a reaction vessel, add 29.6 g (0.2 mol) of 2,6-dichloropyridine, 42.0 g (0.6 mol) of 90% nitric acid, 100.0 g of sulfuric acid, and 1.94 g (0.02 mol) of sulfamic acid.
-
Heat the mixture to 30°C and maintain the reaction for 20 hours.
-
After cooling to room temperature, slowly pour the reaction solution into crushed ice water.
-
Filter the resulting precipitate and wash the filter cake with cold water until neutral.
-
Dry the product to obtain 2,6-dichloro-3-nitropyridine as an off-white solid.
Performance Comparison
The following table summarizes the quantitative data for the different synthetic methods, allowing for an objective comparison.
| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages | Disadvantages |
| Conventional Direct Nitration | 2,6-dichloropyridin-4-amine | Conc. H₂SO₄, 70% HNO₃ | 0°C to 80°C | 94%[3] | High yield, well-established procedure. | Uses large amounts of strong acids, requires careful temperature control. |
| Alternative Nitrating Agent | 2,6-dichloropyridin-4-amine | Conc. H₂SO₄, KNO₃ | 25°C | Mixture of products[4] | Avoids handling of concentrated HNO₃. | Low selectivity, produces a mixture requiring chromatographic separation. |
| Alternative Pathway (Nitration Step) | 2,6-dichloropyridine | Conc. H₂SO₄, 90% HNO₃, Sulfamic Acid | 30°C, 20h | 87.1%[7] | Reduced acid usage, simpler workup, stable yield. | Requires a subsequent amination step. |
| Alternative Pathway (Amination Step) | 2,6-dichloro-3-nitropyridine | Aminating Agent (e.g., aq. NH₃) | Varies | Not directly reported for C4 | - | Unfavorable regioselectivity; substitution occurs at C2/C6, not C4.[8] |
Conclusion and Recommendations
For researchers aiming to synthesize this compound, the conventional direct nitration remains the most efficient and highest-yielding method reported.[3] Its protocol is well-documented and provides a direct route to the target molecule.
The use of potassium nitrate as an alternative nitrating agent is not recommended for the selective synthesis of the mono-nitro product due to the formation of byproducts that complicate purification.[4]
The alternative pathway involving the nitration of 2,6-dichloropyridine presents a compelling "greener" option for the synthesis of the 2,6-dichloro-3-nitropyridine intermediate, particularly when using a sulfamic acid catalyst , which significantly reduces acid waste.[7] However, this pathway is not suitable for the direct synthesis of the 4-amino derivative due to unfavorable regioselectivity in the subsequent amination step. This route would be more applicable for synthesizing derivatives where substitution at the C2 or C6 position is desired.
Ultimately, the choice of synthetic route will depend on the specific goals of the researcher. For high-yield production of the title compound, the conventional method is superior. For projects focused on greener chemistry or the synthesis of other isomers, the catalytic nitration of 2,6-dichloropyridine is a valuable alternative to consider.
References
- 1. chemimpex.com [chemimpex.com]
- 2. clentchem.in [clentchem.in]
- 3. 2,6-DICHLORO-3-NITRO-4-AMINOPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]
- 7. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to the Structural Analysis of 2,6-dichloro-3-nitropyridin-4-amine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the crystallographic data available for nitrogen-containing heterocyclic compounds related to 2,6-dichloro-3-nitropyridin-4-amine. While specific X-ray crystallography data for this compound is not publicly available, this document presents a detailed analysis of a structurally similar compound, 2,6-dichloro-3-nitropyridine, to offer valuable insights into the molecular architecture and packing of this class of compounds.
The structural information is crucial for understanding the physicochemical properties, reactivity, and potential biological activity of these molecules, which are of significant interest in pharmaceutical and agrochemical research.[1][2]
Comparison of Crystallographic Data
The following table summarizes the X-ray crystallography data for 2,6-dichloro-3-nitropyridine, a key structural analog of the title compound. This data serves as a reference for what can be expected for similar pyridine derivatives.
| Parameter | 2,6-dichloro-3-nitropyridine |
| Chemical Formula | C₅H₂Cl₂N₂O₂ |
| Molecular Weight | 192.99 g/mol [3][4] |
| Crystal System | Monoclinic[3][4] |
| Space Group | P2₁/c[4] |
| Unit Cell Dimensions | a = 7.9021 (8) Åb = 19.166 (2) Åc = 11.0987 (9) Åβ = 122.072 (5)°[3][4] |
| Volume | 1424.4 (2) ų[3][4] |
| Z | 8[3][4] |
| Temperature | 296 K[3][4] |
| Radiation | Mo Kα (λ = 0.71073 Å)[4] |
| Reflections Collected | 16845[3] |
| Independent Reflections | 4817[3] |
| R-factor | 0.067[4] |
| CCDC Number | 834434[1] |
Table 1: Crystallographic data for 2,6-dichloro-3-nitropyridine.
Experimental Protocols
The following section details the typical experimental procedures for the synthesis and single-crystal X-ray diffraction analysis of compounds like 2,6-dichloro-3-nitropyridine.
Synthesis of 2,6-dichloro-3-nitropyridine:
A common synthetic route involves the nitration of 2,6-dichloropyridine.[3][4]
-
2,6-Dichloropyridine is added to a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C.
-
The reaction mixture is then heated, for example, to 65 °C for 2 hours.
-
After cooling, the mixture is poured into ice water, causing the product to precipitate.
-
The solid is filtered, dried, and can be further purified by column chromatography.[3]
Single-Crystal X-ray Diffraction:
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.
-
Crystal Selection: A suitable single crystal of the compound is mounted on the diffractometer.
-
Data Collection: The crystal is irradiated with monochromatic X-rays (e.g., Mo Kα radiation) at a controlled temperature (e.g., 296 K). The diffraction patterns are collected on a detector, such as a CCD area detector.[3]
-
Data Reduction: The collected raw data is processed to yield a set of unique reflections with their intensities and corresponding Miller indices.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined using full-matrix least-squares on F². Software such as SHELXTL is commonly used for this purpose.[3]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the crystal structure of a small molecule.
References
Navigating Regioselectivity: A Comparative Guide to Kinetic and Thermodynamic Control in Substitutions on 2,6-dichloro-3-nitropyridin-4-amine
For researchers, scientists, and drug development professionals, the regioselective functionalization of heteroaromatic compounds is a critical aspect of modern synthetic chemistry. This guide provides a comparative analysis of kinetic versus thermodynamic control in nucleophilic aromatic substitution (SNAr) reactions on 2,6-dichloro-3-nitropyridin-4-amine, a versatile scaffold in medicinal chemistry. While direct, comprehensive experimental studies on this specific substrate are limited, this guide extrapolates from established principles of SNAr on related nitropyridines and available experimental data to provide a predictive framework for achieving desired product isomers.
The substitution of a chlorine atom on the this compound backbone by a nucleophile can theoretically yield two distinct regioisomers: substitution at the C-2 position or the C-6 position. The outcome of this reaction is highly dependent on the reaction conditions, which can be manipulated to favor either the kinetically or thermodynamically controlled product.
Data Presentation: Comparison of Kinetic and Thermodynamic Products
The regioselectivity of nucleophilic attack on this compound is governed by a combination of electronic and steric factors. The electron-withdrawing nitro group strongly activates the pyridine ring towards nucleophilic attack at both the ortho (C-2) and para (C-6) positions. The 4-amino group, being an electron-donating group, can modulate the reactivity of these positions.
| Product Type | Position of Substitution | Rationale | Favored Conditions |
| Kinetic Product | C-2 | The strong inductive electron-withdrawing effect of the adjacent nitro group makes the C-2 position the most electrophilic carbon on the ring, leading to a lower activation energy for nucleophilic attack.[1][2] | Low temperature, short reaction time. |
| Thermodynamic Product | C-6 | The resulting product with the nucleophile at the C-6 position is generally more stable. This is attributed to the para-relationship between the electron-donating amino group and the nucleophile, and the para-relationship between the electron-withdrawing nitro group and the remaining chlorine, which can lead to a more stabilized electronic arrangement.[1][2] | Higher temperature, longer reaction time. |
Experimental Protocols
While a direct comparative study is not available in the literature for this compound, the following protocols are proposed based on general principles of kinetic and thermodynamic control and are adapted from procedures for related compounds. Experimental validation is highly recommended.
Protocol for Favoring the Kinetic Product (2-Substituted-6-chloro-3-nitropyridin-4-amine)
This protocol aims to isolate the product of the faster reaction by maintaining a low temperature and limiting the reaction time to prevent equilibration to the more stable thermodynamic product.
Materials:
-
This compound
-
Nucleophile (e.g., sodium methoxide, 1.1 equivalents)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere.
-
Cool the solution to a low temperature, typically between -78 °C and 0 °C.
-
Slowly add the nucleophile (1.1 eq) to the cooled solution.
-
Monitor the reaction closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon consumption of the starting material (typically within a short period, e.g., 30 minutes to 2 hours), quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product quickly, using flash column chromatography at low temperature if necessary, to isolate the 2-substituted isomer.
Protocol for Favoring the Thermodynamic Product (6-Substituted-2-chloro-3-nitropyridin-4-amine)
This protocol utilizes higher temperatures and longer reaction times to allow the reaction to reach equilibrium, favoring the formation of the more stable thermodynamic product.
Materials:
-
This compound
-
Nucleophile (e.g., sodium methoxide, 1.1 equivalents)
-
High-boiling point solvent (e.g., Dimethylformamide (DMF) or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen high-boiling point solvent under an inert atmosphere.
-
Add the nucleophile (1.1 eq) to the solution at room temperature.
-
Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C).
-
Maintain the reaction at this temperature for an extended period (e.g., 12-24 hours), monitoring periodically by TLC or LC-MS until the product ratio stabilizes.
-
Cool the reaction mixture to room temperature.
-
Perform an aqueous workup by pouring the reaction mixture into water and extracting with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to isolate the 6-substituted isomer.
Mandatory Visualization
The following diagrams illustrate the theoretical reaction pathways and the logical workflow for achieving either the kinetic or thermodynamic product.
References
comparative study of the biological activity of 2,6-dichloro-3-nitropyridin-4-amine analogs
A detailed analysis of the antiproliferative effects and potential mechanisms of action of novel pyridine derivatives.
This guide provides a comparative analysis of the biological activity of analogs of 2,6-dichloro-3-nitropyridin-4-amine, a scaffold of significant interest in the development of novel anticancer therapeutics. The pyridine moiety is a privileged structure in medicinal chemistry, and its derivatives have been extensively explored for various pharmacological activities. This document summarizes the available quantitative data on the antiproliferative effects of these compounds, details the experimental protocols used for their evaluation, and visualizes the potential signaling pathways and experimental workflows.
Data Presentation: Antiproliferative Activity
The following table summarizes the in vitro cytotoxic activity of a series of pyridine-urea derivatives, which share a substituted pyridine core, against the MCF-7 human breast cancer cell line. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth), providing a quantitative measure for comparison.
| Compound ID | R-group | IC50 (µM) after 48h | IC50 (µM) after 72h | Mean Inhibition (%) in NCI-60 Screen (at 10 µM) |
| 8b | 4-Chlorophenyl | > 50 | > 50 | 43 |
| 8d | 4-Methoxyphenyl | 10.12 ± 0.81 | 7.34 ± 0.55 | Not Reported |
| 8e | 4-Nitrophenyl | 0.22 ± 0.02 | 0.11 ± 0.01 | 49 |
| 8i | 2,4-Dichlorophenyl | 2.56 ± 0.19 | 1.23 ± 0.09 | Not Reported |
| 8j | 3,4-Dichlorophenyl | 3.11 ± 0.25 | 1.57 ± 0.12 | Not Reported |
| 8l | 4-(Trifluoromethyl)phenyl | 4.78 ± 0.38 | 2.11 ± 0.17 | Not Reported |
| 8n | 3-Chloro-4-fluorophenyl | 1.88 ± 0.15 | 0.80 ± 0.06 | Not Reported |
| Doxorubicin | - | 1.93 ± 0.15 | Not Reported | Not Applicable |
| Sorafenib | - | 2.45 ± 0.20 | Not Reported | Not Applicable |
Data is compiled from a study on pyridine-ureas as potential anticancer agents.[1]
Experimental Protocols
The biological activities of the this compound analogs and related compounds were assessed using standard in vitro assays. The following are detailed methodologies for the key experiments cited.
In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7) are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium. The cells are then treated with various concentrations of the compounds. A vehicle control (solvent only) and a positive control (a known cytotoxic agent like Doxorubicin) are included. The plates are incubated for the desired exposure time (e.g., 48 or 72 hours).[1]
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
NCI-60 Human Tumor Cell Line Screen
The National Cancer Institute (NCI) performs a 60-cell line screen to evaluate the anticancer potential of compounds.
-
Compound Submission: The synthesized compounds are submitted to the NCI's Developmental Therapeutics Program.
-
Single-Dose Screening: Selected compounds are initially tested at a single high concentration (typically 10 µM) against a panel of approximately 60 different human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.
-
Data Analysis: The effect of the compound on cell growth is measured using the sulforhodamine B (SRB) assay, which measures total protein content. The results are reported as a percentage of growth inhibition. Compounds that show significant growth inhibition are selected for further testing in a five-dose assay to determine their IC50 values.[1]
Visualizations
The following diagrams illustrate a potential signaling pathway that may be targeted by these compounds and a general workflow for their biological evaluation.
Caption: A general experimental workflow for the synthesis and biological evaluation of novel anticancer compounds.
Caption: A simplified diagram of the MAPK and PI3K/Akt signaling pathways, common targets for kinase inhibitors.
References
assessing the stability of 2,6-dichloro-3-nitropyridin-4-amine under different conditions
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is a critical early-stage component of the drug development pipeline. This guide provides a framework for assessing the stability of 2,6-dichloro-3-nitropyridin-4-amine, a versatile intermediate in medicinal chemistry, by proposing a comprehensive forced degradation study. Due to the limited availability of direct stability data in published literature, this document outlines a robust experimental plan and predictive outcomes. For comparative purposes, we propose the use of 4-aminopyridine as an alternative. The simpler structure of 4-aminopyridine, lacking the electron-withdrawing chloro and nitro groups, provides a valuable baseline to understand the influence of these substituents on the stability of the target molecule.
Compound Structures
Target Compound: this compound Alternative Compound: 4-aminopyridine
Predicted Stability Comparison
The following table summarizes the expected outcomes from a forced degradation study of this compound and 4-aminopyridine. These predictions are based on the known reactivity of the functional groups present in each molecule.
| Condition | Stressor | Predicted Stability of this compound | Predicted Stability of 4-aminopyridine | Potential Degradation Products of this compound |
| Hydrolytic | 0.1 M HCl, 0.1 M NaOH, and neutral pH at elevated temperature | Susceptible to degradation, particularly under basic conditions due to the activating effect of the nitro and chloro groups on the pyridine ring. | More stable than the target compound, but may show some degradation under harsh acidic or basic conditions. | Hydrolysis of chloro substituents, potential displacement of the nitro group. |
| Oxidative | 3-30% H₂O₂ at room temperature | Expected to be susceptible to oxidation, particularly at the amino group and potential oxidation of the pyridine ring. | The amino group is prone to oxidation. | N-oxide formation, degradation of the pyridine ring. |
| Photolytic | Exposure to UV and visible light (ICH Q1B) | The nitro group is a chromophore, suggesting potential for photolytic degradation. | Generally more photostable, but prolonged exposure may lead to degradation. | Dehalogenation, dimerization, or rearrangement products. |
| Thermal | Dry heat at elevated temperatures (e.g., 60-80°C) | The presence of the nitro group may lower the thermal stability. | Generally thermally stable at moderate temperatures. | Decomposition, polymerization. |
Experimental Protocols
A comprehensive forced degradation study should be conducted according to the International Council for Harmonisation (ICH) guidelines Q1A(R2).
1. Preparation of Stock Solutions: Prepare stock solutions of this compound and 4-aminopyridine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Forced Degradation Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for up to 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for up to 24 hours.
-
Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of purified water. Keep the mixture at 60°C for up to 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature for up to 24 hours, protected from light.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.
-
Thermal Degradation: Expose the solid compound to dry heat at 80°C for up to 48 hours.
3. Sample Analysis: At appropriate time points, withdraw aliquots from the stressed samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
4. Analytical Methodology: A stability-indicating High-Performance Liquid Chromatography (HPLC) method should be developed and validated.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength that allows for the detection of the parent compound and potential degradation products (a photodiode array detector is recommended to assess peak purity).
-
Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer will aid in the identification of degradation products by providing mass-to-charge ratio information.
-
NMR Spectroscopy: For structural elucidation of significant degradation products, preparative HPLC can be used for isolation, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizing the Process
The following diagrams illustrate the proposed experimental workflow and a potential degradation pathway.
Caption: Experimental workflow for the forced degradation study.
Caption: Potential degradation pathways for this compound.
Conclusion
This guide outlines a systematic approach to assessing the stability of this compound. Based on its chemical structure, it is predicted to be less stable than the simpler 4-aminopyridine, particularly under hydrolytic, oxidative, and photolytic stress. The presence of the dichloro and nitro substituents likely introduces multiple pathways for degradation. A thorough experimental investigation as described herein is essential to confirm these predictions, identify the specific degradation products, and establish a comprehensive stability profile. This information is invaluable for making informed decisions in the drug development process, including formulation design, storage conditions, and regulatory submissions.
A Comparative Analysis of 2,6-dichloro-3-nitropyridin-4-amine: Theoretical vs. Experimental Properties and Structural Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis for pharmaceutical and agrochemical development, pyridine derivatives serve as crucial scaffolds and intermediates. Among them, 2,6-dichloro-3-nitropyridin-4-amine is a compound of significant interest due to its unique arrangement of electron-withdrawing and donating groups, which imparts enhanced reactivity and stability.[1] This guide provides an objective comparison of its theoretical and experimental properties against two structurally related alternatives: its precursor, 2,6-dichloro-3-nitropyridine, and its analogue lacking the nitro group, 4-amino-2,6-dichloropyridine. This analysis aims to illuminate the structure-property relationships that are vital for synthetic strategy and application development.
Physicochemical Properties: A Comparative Overview
The introduction of amino and nitro groups to the dichloropyridine core has a marked effect on the molecule's physicochemical properties. The following tables summarize the key theoretical and experimental data for this compound and its selected alternatives.
Table 1: Comparison of Theoretical (Computed) Properties
| Property | This compound | 2,6-dichloro-3-nitropyridine | 4-amino-2,6-dichloropyridine |
| CAS Number | 2897-43-0[2] | 16013-85-7 | 2587-02-2[3] |
| Molecular Formula | C₅H₃Cl₂N₃O₂[2] | C₅H₂Cl₂N₂O₂ | C₅H₄Cl₂N₂[3] |
| Molecular Weight | 208.00 g/mol [2] | 192.99 g/mol | 163.00 g/mol [3] |
| Exact Mass | 206.96023 Da[2] | 191.94933 Da | 161.97515 Da[3] |
| XLogP3 (Lipophilicity) | 2.5[2][4] | 2.1 | 1.4[3] |
| Polar Surface Area (PSA) | 84.7 Ų[2][4] | 58.5 Ų | 38.9 Ų[3] |
| Predicted pKa | -3.65 ± 0.50[5] | Not Available | Not Available |
Table 2: Comparison of Experimental (Physical) Properties
| Property | This compound | 2,6-dichloro-3-nitropyridine | 4-amino-2,6-dichloropyridine |
| Appearance | Light yellow to beige solid/powder[4][5] | White to pale yellow solid[6] | White to yellow-brown powder[7] |
| Melting Point | 148-150°C[4][5] | 61-63°C[6] | 169-173°C[7] |
| Boiling Point | 426.6°C (Predicted)[4][8] | Not Available | Not Available |
| Density | ~1.7 g/cm³[4] | Not Available | Not Available |
| Solubility | Soluble in Chloroform, Methanol[5] | Not Available | Not Available |
Structural Relationships and Synthetic Pathways
The functional groups on the pyridine ring dictate the synthetic routes and the potential for further derivatization. This compound is typically synthesized from precursors like 2,6-dichloropyridine through a series of nitration and amination reactions.
Caption: Structural relationship and synthetic links between the compounds.
The diagram above illustrates the synthetic relationship between the target compound and its analogues. The addition of a nitro group to 2,6-dichloropyridine increases its reactivity towards nucleophilic substitution, facilitating the subsequent amination step to yield the final product.
Application in Drug Discovery: Kinase Inhibition
This compound and its derivatives are valuable intermediates in the synthesis of biologically active molecules, including tyrosine kinase inhibitors.[5] Tyrosine kinases are critical enzymes in cell signaling pathways that regulate growth and differentiation. Their aberrant activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.
Caption: General mechanism of action for a kinase inhibitor.
The pyridine scaffold can be elaborated to create potent inhibitors that compete with ATP for the kinase's active site, thereby blocking downstream signaling and inhibiting cell proliferation.
Experimental Protocols
Objective comparison requires standardized methodologies. Below are outlines for key experimental procedures relevant to the synthesis and evaluation of these compounds.
Synthesis of this compound
This protocol describes a representative synthesis via the nitration of an aminodichloropyridine intermediate.
-
Objective: To synthesize this compound.
-
Materials: 4-amino-2,6-dichloropyridine, potassium nitrate, concentrated sulfuric acid, ice.
-
Procedure:
-
Dissolve 4-amino-2,6-dichloropyridine (1 eq.) in concentrated sulfuric acid at a controlled temperature (e.g., 0-5°C).
-
Slowly add potassium nitrate (1-1.2 eq.) in portions, maintaining the low temperature.
-
After the addition is complete, allow the mixture to stir at room temperature for a specified time (e.g., 2-4 hours) to ensure complete reaction.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the resulting solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
-
The crude product can be purified by chromatography if necessary.[9]
-
-
Characterization: The final product's identity and purity should be confirmed using techniques such as Melting Point, NMR spectroscopy, and Mass Spectrometry.
In Vitro Tyrosine Kinase Activity/Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of a compound against a target tyrosine kinase using a fluorescence polarization (FP) or luminescence-based assay.
-
Objective: To determine the concentration-dependent inhibitory effect of a test compound on a specific tyrosine kinase.
-
Materials: Purified tyrosine kinase, kinase buffer (e.g., HEPES, MgCl₂, MnCl₂), peptide substrate, ATP, test compound (e.g., synthesized from this compound), detection reagent (e.g., phosphotyrosine-specific antibody), and a suitable assay kit (e.g., ADP-Glo™ or LanthaScreen™).[8][10]
-
Procedure (End-Point Assay):
-
Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO).
-
In a multi-well plate, add the kinase, peptide substrate, and kinase buffer.
-
Add the test compound dilutions to the respective wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quench solution containing EDTA.[9]
-
Add the detection reagents as per the kit manufacturer's instructions (e.g., antibody and tracer for FP, or ADP-to-ATP conversion reagents for luminescence).[8]
-
Incubate to allow for signal development.
-
Read the plate on a suitable microplate reader (fluorescence polarization or luminescence).
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration required for 50% inhibition).
Herbicidal Activity Bioassay (Post-Emergence)
Given the application of related compounds in agrochemicals, this protocol provides a method for evaluating post-emergence herbicidal activity.[6][11]
-
Objective: To evaluate the efficacy of a test compound in controlling weed growth after emergence.
-
Materials: Seeds of target weed species (e.g., Amaranthus retroflexus), potting mix, pots, greenhouse or growth chamber with controlled conditions, test compound, solvent, surfactant, and a calibrated sprayer.
-
Procedure:
-
Sow seeds in pots and allow them to grow under optimal conditions (e.g., 22-25°C, 16-hour photoperiod) until they reach the 2-4 true leaf stage.[4]
-
Prepare a stock solution of the test compound in a suitable solvent and create a series of dilutions to achieve desired application rates (e.g., expressed in g/ha). Add a surfactant to the spray solutions to improve leaf coverage.
-
Transfer the potted plants to a calibrated spray chamber and apply the herbicide solutions evenly to the foliage. Include a control group treated only with the solvent and surfactant.[4]
-
Return the treated plants to the greenhouse and observe them over a period of 7-21 days.
-
-
Data Analysis: Assess herbicidal effects based on a visual rating scale (e.g., 0% = no effect, 100% = complete plant death). Symptoms may include chlorosis, necrosis, and growth inhibition. For quantitative analysis, the above-ground biomass can be harvested and weighed (fresh and dry weight) to calculate the percent growth inhibition compared to the control group.[4]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Amino-2,6-dichloropyridine | C5H4Cl2N2 | CID 137652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 4-Amino-2,6-dichloropyridine, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 8. promega.com [promega.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. A Rapid and Simple Bioassay Method for Herbicide Detection - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2,6-Dichloro-3-nitropyridin-4-amine: A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of hazardous chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides detailed procedural guidance for the proper disposal of 2,6-Dichloro-3-nitropyridin-4-amine, a chemical that presents multiple health risks.
Researchers, scientists, and drug development professionals must handle this compound with stringent safety measures due to its classification as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation, as well as potential respiratory issues.[1][2][3] Furthermore, it is suspected of causing genetic defects and may lead to organ damage through prolonged or repeated exposure.[4] Adherence to the disposal procedures outlined below is critical for mitigating these risks.
Hazard Profile and Safety Data
A summary of the key hazard information for this compound is presented in the table below. This data, compiled from various safety data sheets, underscores the importance of the prescribed handling and disposal protocols.
| Hazard Classification | GHS Hazard Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1][2] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin[1][2] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled[1][2] |
| Skin Irritation | H315 | Causes skin irritation[1][2][4] |
| Eye Irritation | H319 | Causes serious eye irritation[1][2][4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1][4] |
| Germ Cell Mutagenicity | H341 | Suspected of causing genetic defects |
| Specific Target Organ Toxicity | H373 | May cause damage to organs through prolonged or repeated exposure[4] |
Personal Protective Equipment (PPE)
To ensure personal safety when handling this compound, particularly during disposal, the use of appropriate personal protective equipment is mandatory. This includes:
-
Eye and Face Protection: Wear tightly fitting safety goggles or chemical safety goggles that conform to EU EN 166 or NIOSH (US) standards.[5]
-
Skin Protection: Chemical-resistant gloves and protective clothing are necessary to prevent skin contact.[1][5] Gloves should be inspected before use, and hands should be washed and dried thoroughly after handling.[5]
-
Respiratory Protection: In areas with inadequate ventilation or where dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[1] A full-face respirator is recommended if exposure limits are exceeded or irritation is experienced.[5]
Spill Management and Waste Collection Protocol
In the event of a spill, immediate and appropriate action is required to contain the substance and prevent exposure.
Spill Containment and Cleanup:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the affected area and ensure adequate ventilation.[5]
-
Eliminate Ignition Sources: Remove all sources of ignition from the spill area.[5]
-
Contain the Spill: For solid material, carefully sweep or shovel the substance, avoiding dust formation.[3]
-
Collect the Waste: Place the spilled material into a suitable, labeled, and closed container for disposal.[1][5]
-
Decontaminate the Area: Thoroughly clean the contaminated surfaces.[1]
Waste Container Management:
-
Container Selection: Use a container that is compatible with the chemical waste. The original container may be suitable if it is in good condition.[6]
-
Labeling: Clearly label the waste container with "HAZARDOUS WASTE" and the full chemical name, "this compound".[6]
-
Closure: Keep the waste container tightly sealed at all times, except when adding waste.[6][7]
-
Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials.[5]
Disposal Procedure
The recommended method for the disposal of this compound is incineration. This process must be carried out in a licensed and approved waste disposal facility.
Step-by-Step Disposal Protocol:
-
Material Preparation: Dissolve or mix the this compound waste with a combustible solvent.[1]
-
Incineration: The mixture should be burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[1]
-
Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[1][5]
-
Prohibited Disposal Methods: Do not dispose of this chemical by evaporation, or by releasing it into the sewer system, soil, or regular trash.[1][7]
Disposal of Empty Containers:
-
Initial Rinse: The first rinse of a container that held this compound must be collected and disposed of as hazardous waste.[7]
-
Thorough Cleaning: After the initial rinse, the container should be thoroughly cleaned and air-dried before being discarded or reused.[7]
Caption: Disposal workflow for this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. This compound | C5H3Cl2N3O2 | CID 282740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 2,6-Dichloro-3-nitropyridin-4-amine
This guide provides critical safety protocols, operational procedures, and disposal plans for handling 2,6-Dichloro-3-nitropyridin-4-amine. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risk to personnel and the environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling to prevent exposure. It is classified as harmful if swallowed, in contact with skin, or inhaled, and it causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[2] The toxicological properties of this material have not been thoroughly investigated, warranting a cautious approach.
Summary of Required Personal Protective Equipment:
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Must be tight-sealing and compliant with OSHA's 29 CFR 1910.133 or European Standard EN166. Required at all times when handling the compound to protect against dust and splashes.[3] |
| Face Shield | Recommended in addition to safety goggles when there is a significant risk of splashing.[4][5] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other impervious gloves are mandatory. Inspect gloves for integrity before each use and dispose of them properly after handling the chemical.[6][7] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn to protect skin and clothing from potential spills.[3] |
| Impervious Apron | For tasks with a higher risk of splashes, consider wearing an impervious apron over the lab coat.[3] | |
| Respiratory Protection | Dust Mask or Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator is required when handling the solid compound, especially if there is a potential for dust generation.[3] |
| Work Area | Chemical Fume Hood | All work with the solid should be conducted in a well-ventilated area, preferably a chemical fume hood.[6][8][9] |
| Footwear | Closed-Toe Shoes | Required at all times in the laboratory to protect against spills and falling objects.[3] |
Experimental Protocol: Safe Handling and Operational Plan
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
1. Preparation and Precautionary Measures:
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Verify that the chemical fume hood is functioning correctly.
-
Clear the workspace of any unnecessary items.
-
Assemble all necessary equipment and reagents before starting the experiment.
-
Review the Safety Data Sheet (SDS) for this compound.
2. Donning Personal Protective Equipment (PPE):
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don safety goggles and a face shield if necessary.
-
Wear a NIOSH-approved respirator.
-
Put on two pairs of chemical-resistant gloves (nitrile is a suitable option).
3. Handling and Dispensing the Compound:
-
Conduct all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation exposure.[6][8]
-
When weighing the compound, use a spatula to carefully transfer the material and avoid generating dust.[6]
-
Keep the container of this compound tightly closed when not in use.[2][6]
-
Avoid contact with skin, eyes, and clothing.
4. Post-Handling Procedures:
-
Clean the work area and any equipment used with an appropriate solvent.
-
Decontaminate all surfaces that may have come into contact with the chemical.
-
Properly remove and dispose of contaminated PPE in a designated waste container.
-
Wash hands thoroughly with soap and water after completing the work and removing gloves.[2]
Disposal Plan
Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Contaminated Materials:
-
Any materials that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be considered hazardous waste.
-
Place these items in a designated, sealed container for solid chemical waste.
-
-
Disposal Protocol:
-
All chemical waste should be disposed of through your institution's environmental health and safety (EHS) office.
-
Follow all federal, state, and local regulations for the disposal of hazardous materials.[2]
-
Workflow for Safe Handling of this compound
References
- 1. This compound | C5H3Cl2N3O2 | CID 282740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. benchchem.com [benchchem.com]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. hsa.ie [hsa.ie]
- 6. echemi.com [echemi.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
